molecular formula C11H15NO B7673279 N-ethyl-3,5-dimethylbenzamide

N-ethyl-3,5-dimethylbenzamide

Cat. No.: B7673279
M. Wt: 177.24 g/mol
InChI Key: JAFYQOSMKVIDNI-UHFFFAOYSA-N
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Description

N-ethyl-3,5-dimethylbenzamide is a synthetic organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is of significant interest in scientific research, particularly as a structural analog for the development and study of insect repellents. It shares a close structural relationship with the well-known repellent DEET (N,N-diethyl-3-methylbenzamide), allowing researchers to explore the effects of specific alkyl and methyl group substitutions on bioactivity and efficacy . The primary research value of N-ethyl-3,5-dimethylbenzamide lies in its application in structure-activity relationship (SAR) studies. By comparing its performance to that of DEET and other analogs, scientists can elucidate the molecular features critical for repellent function, which is vital for designing next-generation active ingredients with improved safety and performance profiles . The synthesis of such amide compounds can be achieved through modern catalytic methods, including copper-catalyzed oxidative coupling, which aims for high efficiency and reduced environmental impact . This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-ethyl-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-4-12-11(13)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFYQOSMKVIDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: N-Ethyl-3,5-dimethylbenzamide (CAS 1090949-75-9)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethyl-3,5-dimethylbenzamide (CAS 1090949-75-9) is a lipophilic benzamide derivative primarily utilized as a structural scaffold in medicinal chemistry and agrochemical research. While structurally analogous to the gold-standard insect repellent DEET (N,N-diethyl-3-methylbenzamide) and various transient receptor potential (TRP) channel modulators, its most documented application lies in the optimization of G-protein coupled receptor (GPCR) ligands, specifically as an intermediate or pharmacophore in the development of Somatostatin Receptor Subtype 2 (SSTR2) agonists .

This guide provides a comprehensive technical profile of N-ethyl-3,5-dimethylbenzamide, detailing its physicochemical properties, synthetic pathways, and experimental protocols for biological validation. It serves as a directive for researchers leveraging this molecule to probe GPCR activity or explore "DEET-like" repellent properties through structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule features a benzamide core substituted with two methyl groups at the meta positions (3,5) and an ethyl group on the amide nitrogen. This substitution pattern enhances lipophilicity compared to unsubstituted benzamides, facilitating membrane permeability—a critical trait for CNS-active drugs and topical agents.

Table 1: Physicochemical Specifications
PropertyValueNotes
CAS Number 1090949-75-9Unique Identifier
IUPAC Name N-Ethyl-3,5-dimethylbenzamide
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol Low MW, Fragment-like
LogP (Calculated) ~2.6 – 2.9High lipophilicity; predicts good skin/BBB penetration
H-Bond Donors 1 (Amide NH)Secondary amide
H-Bond Acceptors 1 (Carbonyl O)
Physical State Solid (Low melting) or OilDepending on purity/polymorph
Solubility DMSO, Ethanol, MethanolPoorly soluble in water (< 1 mg/mL)

Synthetic Methodology

The synthesis of N-ethyl-3,5-dimethylbenzamide is robust, typically proceeding via an acyl chloride intermediate. This method ensures high yields and is scalable for generating gram-scale quantities for biological screening.

Core Reaction Pathway
  • Activation: 3,5-Dimethylbenzoic acid is converted to 3,5-dimethylbenzoyl chloride using thionyl chloride (

    
    ) or oxalyl chloride.
    
  • Amidation: The acid chloride reacts with ethylamine in the presence of a base (triethylamine or DIPEA) to scavenge the HCl byproduct.

DOT Diagram: Synthetic Workflow

Synthesis Start 3,5-Dimethylbenzoic Acid Reagent1 SOCl2 / DMF (cat.) Reflux Start->Reagent1 Inter Acid Chloride Intermediate Reagent1->Inter Activation Reagent2 Ethylamine + Et3N DCM, 0°C to RT Inter->Reagent2 Product N-Ethyl-3,5- dimethylbenzamide Reagent2->Product Amidation

Caption: Step-wise synthesis from benzoic acid precursor via acid chloride activation.

Detailed Protocol
  • Activation: Dissolve 3,5-dimethylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add catalytic DMF (2-3 drops). Slowly add oxalyl chloride (1.2 eq) at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in DCM. Cool to 0°C. Add triethylamine (2.0 eq).

  • Addition: Dropwise add ethylamine (1.1 eq, typically as a solution in THF or methanol).

  • Workup: Stir for 4 hours. Quench with water.[1][2] Extract with DCM. Wash organic layer with 1N HCl (to remove unreacted amine) and saturated

    
     (to remove unreacted acid). Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from hexanes/ethyl acetate or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Pharmacological Applications & Mechanism[9][10]

A. GPCR Modulation (SSTR2 Agonism)

Research indicates this scaffold serves as a pharmacophore in the development of Somatostatin Receptor Subtype 2 (SSTR2) agonists. SSTR2 agonists are critical for treating neuroendocrine tumors and acromegaly. The 3,5-dimethyl substitution pattern provides steric bulk that may lock the benzamide into a bioactive conformation within the receptor binding pocket.

B. Sensory & Repellent Activity (SAR Inference)

Due to its structural homology to DEET and WS-3 (a cooling agent), this molecule is a prime candidate for:

  • Insect Repellency: The meta-substituted benzamide core is a privileged scaffold for interacting with octopamine receptors or odorant binding proteins (OBPs) in insects.

  • TRP Channel Modulation: Benzamides frequently modulate TRPV1 (pain/heat) or TRPM8 (cold). The N-ethyl group suggests potential TRPM8 activity, acting as a "sensate" (cooling/tingling) without the odor of menthol.

DOT Diagram: Biological Mechanism (SSTR2)

Mechanism Ligand N-Ethyl-3,5-dimethylbenzamide (Ligand) Receptor SSTR2 (GPCR) Transmembrane Domain Ligand->Receptor Binding GProtein Gi/o Protein Activation Receptor->GProtein Conformational Change Effect1 Inhibition of Adenylate Cyclase GProtein->Effect1 Signaling Effect2 Reduced cAMP Levels Effect1->Effect2 Outcome Antisecretory / Antiproliferative Effect Effect2->Outcome

Caption: Signal transduction pathway for SSTR2 agonism leading to reduced cAMP.

Experimental Protocols

Protocol A: Calcium Mobilization Assay (GPCR/TRP Screening)

To validate activity against SSTR2 (Gi-coupled) or TRP channels (Ca²⁺ influx), a FLIPR (Fluorometric Imaging Plate Reader) assay is recommended.

Materials:

  • CHO-K1 cells stably expressing human SSTR2 or TRPV1.

  • Fluo-4 AM or Fura-2 AM (Calcium indicator dyes).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Workflow:

  • Seeding: Plate cells at 10,000 cells/well in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 20 µL Fluo-4 AM (2 µM) in assay buffer. Incubate 45 min at 37°C.

  • Compound Prep: Dissolve N-ethyl-3,5-dimethylbenzamide in DMSO (10 mM stock). Dilute in assay buffer to 3x final concentration.

  • Agonist Mode (TRP): Inject compound.[3] Monitor fluorescence increase (Ex 488 nm / Em 525 nm) for 120 seconds.

  • Antagonist Mode (SSTR2): For Gi-coupled receptors, stimulate with Forskolin (to raise cAMP) and measure the inhibition of cAMP (via cAMP-Glo assay) OR use a Gqi-chimeric G-protein to force Calcium coupling.

Protocol B: Self-Validating Purity Check

Before biological testing, ensure compound integrity.

  • HPLC: C18 Column, Water/Acetonitrile gradient (0.1% TFA). Purity >95% required.

  • NMR: Confirm ethyl triplet (~1.2 ppm) and aromatic singlet/multiplets for 3,5-dimethyl pattern.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust or aerosols.

  • Storage: Store at +4°C, desiccated. Stable for >2 years if protected from moisture.

References

  • Patent: Compound having agonistic activity on somatostatin receptor, and use thereof for medical purposes.[4] US Patent App. 20150232478A1. (2015).[4][2][5]

  • SSTR2 Pharmacology: Somatostatin receptor 2 signaling in neuroendocrine tumors. Frontiers in Endocrinology. (2021).

  • Benzamide Repellents: Structure-Activity Relationship of Benzamide Derivatives against Aedes aegypti. Journal of Agricultural and Food Chemistry. (2011).

Sources

An In-depth Technical Guide to the Chemical Structure of N-ethyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-ethyl-3,5-dimethylbenzamide, a substituted aromatic amide. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural elucidation, and physicochemical properties of this compound. Given the limited availability of direct experimental data for this specific molecule in public literature, this guide establishes a robust framework based on well-established chemical principles and analogous compound data.

Introduction: Contextualizing N-ethyl-3,5-dimethylbenzamide

N-ethyl-3,5-dimethylbenzamide belongs to the class of tertiary carboxamide compounds. The core structure consists of a benzene ring substituted with two methyl groups at the 3 and 5 positions, and a carboxamide group at the 1 position, which is further N-substituted with an ethyl group. This substitution pattern is anticipated to influence the molecule's steric and electronic properties, potentially impacting its biological activity and physicochemical characteristics. Amide functionalities are prevalent in pharmaceuticals and agrochemicals, making the synthesis and characterization of novel amide derivatives a subject of continuous interest in medicinal and materials chemistry.

Synthesis of N-ethyl-3,5-dimethylbenzamide: A Proposed Pathway

A reliable and efficient synthesis of N-ethyl-3,5-dimethylbenzamide can be envisioned through a two-step process, commencing with the commercially available precursor, 3,5-dimethylbenzoic acid. This strategy involves the activation of the carboxylic acid to a more reactive intermediate, followed by amidation with ethylamine.

Step 1: Synthesis of 3,5-Dimethylbenzoyl Chloride

The initial and critical step is the conversion of 3,5-dimethylbenzoic acid to its corresponding acyl chloride, 3,5-dimethylbenzoyl chloride. This transformation is a standard procedure in organic synthesis, effectively activating the carboxyl group for subsequent nucleophilic acyl substitution. Thionyl chloride (SOCl₂) is the reagent of choice for this conversion due to the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases.[1][2]

Experimental Protocol: Synthesis of 3,5-Dimethylbenzoyl Chloride

Materials:

  • 3,5-Dimethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dimethylbenzoic acid (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of DMF to the suspension.

  • Slowly add thionyl chloride (1.5 eq) to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 3,5-dimethylbenzoyl chloride can be purified by distillation under reduced pressure to yield a clear liquid.[2]

Step 2: Amidation of 3,5-Dimethylbenzoyl Chloride with Ethylamine

The final step involves the reaction of the synthesized 3,5-dimethylbenzoyl chloride with ethylamine to form the target compound, N-ethyl-3,5-dimethylbenzamide. This is a classic Schotten-Baumann type reaction, where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride.[3][4]

Experimental Protocol: Synthesis of N-ethyl-3,5-dimethylbenzamide

Materials:

  • 3,5-Dimethylbenzoyl chloride

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Triethylamine or pyridine (as a base)

Procedure:

  • Dissolve 3,5-dimethylbenzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of ethylamine (2.2 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the ethylamine solution dropwise to the stirred solution of 3,5-dimethylbenzoyl chloride at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it successively with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude N-ethyl-3,5-dimethylbenzamide can be purified by column chromatography on silica gel or by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation 3,5-Dimethylbenzoic_Acid 3,5-Dimethylbenzoic Acid Reaction1 Reflux in Toluene (DMF catalyst) 3,5-Dimethylbenzoic_Acid->Reaction1 Thionyl_Chloride SOCl₂ Thionyl_Chloride->Reaction1 3,5-Dimethylbenzoyl_Chloride 3,5-Dimethylbenzoyl Chloride Reaction1->3,5-Dimethylbenzoyl_Chloride Reaction2 Schotten-Baumann Reaction in DCM 3,5-Dimethylbenzoyl_Chloride->Reaction2 Ethylamine Ethylamine Ethylamine->Reaction2 Base Base (e.g., Et₃N) Base->Reaction2 N-ethyl-3,5-dimethylbenzamide N-ethyl-3,5-dimethylbenzamide Reaction2->N-ethyl-3,5-dimethylbenzamide

Caption: Proposed two-step synthesis of N-ethyl-3,5-dimethylbenzamide.

Structural Elucidation and Characterization

The definitive identification and purity assessment of the synthesized N-ethyl-3,5-dimethylbenzamide would rely on a combination of spectroscopic techniques. The following sections outline the expected analytical data based on the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Two distinct signals are expected in the aromatic region. The proton at the 2- and 6-positions would appear as a singlet, and the proton at the 4-position would appear as a singlet. Their chemical shifts would likely be in the range of 7.0-7.5 ppm.

  • Ethyl Group Protons: The N-ethyl group will exhibit a quartet for the methylene protons (-CH₂-) adjacent to the nitrogen, typically in the 3.2-3.6 ppm range, and a triplet for the terminal methyl protons (-CH₃) around 1.1-1.3 ppm. The coupling constant (J-value) between these two signals would be approximately 7 Hz.

  • Methyl Group Protons: The two methyl groups on the benzene ring at the 3- and 5-positions are chemically equivalent and would appear as a single sharp singlet, likely in the 2.2-2.5 ppm range.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon: A characteristic signal for the amide carbonyl carbon is expected in the downfield region, typically between 168-172 ppm.

  • Aromatic Carbons: Six signals for the aromatic carbons are anticipated. The quaternary carbons (C1, C3, and C5) will have distinct chemical shifts from the carbons bearing protons (C2, C4, and C6).

  • Ethyl Group Carbons: Two signals corresponding to the ethyl group carbons will be present: the methylene carbon (-CH₂) around 40-45 ppm and the methyl carbon (-CH₃) around 14-16 ppm.

  • Methyl Group Carbons: The two equivalent methyl carbons on the benzene ring will give a single signal, expected around 20-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of N-ethyl-3,5-dimethylbenzamide is expected to show characteristic absorption bands that confirm the presence of key functional groups:

  • N-H Stretch: For a secondary amide, a sharp absorption band corresponding to the N-H stretch is expected in the region of 3300-3500 cm⁻¹.

  • C=O Stretch (Amide I band): A strong absorption band for the carbonyl group stretch will be prominent in the range of 1630-1680 cm⁻¹.

  • N-H Bend (Amide II band): An absorption associated with the N-H bend is expected around 1510-1570 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

  • C=C Stretches: Aromatic ring C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of N-ethyl-3,5-dimethylbenzamide (C₁₁H₁₅NO), which is 177.1154 g/mol .

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the amide bond. A prominent fragment ion would be the 3,5-dimethylbenzoyl cation at m/z 133. Another significant fragment could arise from the loss of an ethyl group.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Compound Purified N-ethyl-3,5-dimethylbenzamide NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR IR Infrared (IR) Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry (MS) Synthesized_Compound->MS Structural_Confirmation Structural Confirmation and Purity Assessment NMR->Structural_Confirmation Proton & Carbon Environment IR->Structural_Confirmation Functional Group Identification MS->Structural_Confirmation Molecular Weight & Fragmentation

Caption: Workflow for the structural characterization of N-ethyl-3,5-dimethylbenzamide.

Physicochemical Properties (Predicted)

PropertyPredicted Value/RangeRationale
Molecular Formula C₁₁H₁₅NOBased on atomic composition.
Molecular Weight 177.24 g/mol Sum of atomic weights.
Appearance White to off-white solidTypical for small aromatic amides.
Melting Point Moderately highAromatic core and hydrogen bonding capability of the secondary amide will contribute to a solid state at room temperature.
Solubility Soluble in organic solvents (e.g., DCM, ethyl acetate, methanol); sparingly soluble in water.The aromatic ring and alkyl groups reduce water solubility, while the amide group provides some polarity.
LogP 2.0 - 3.0The presence of the aromatic ring and alkyl substituents suggests moderate lipophilicity.

Potential Applications and Future Directions

Substituted benzamides are a well-known class of compounds with a wide range of biological activities. They are found in various pharmaceuticals, including antiemetics, antipsychotics, and prokinetics. The specific substitution pattern of N-ethyl-3,5-dimethylbenzamide could impart unique pharmacological properties. Further research into its biological activity could involve screening for:

  • CNS Activity: Many benzamides interact with dopamine and serotonin receptors.

  • Agrochemical Potential: The structural motifs are present in some herbicides and insecticides.

  • Material Science: Amide-containing molecules can exhibit interesting self-assembly and hydrogen-bonding properties.

Future work should focus on the actual synthesis and purification of N-ethyl-3,5-dimethylbenzamide to confirm the proposed protocols and to obtain experimental data for its physicochemical and spectroscopic properties. This would validate the predictions made in this guide and provide a solid foundation for exploring its potential applications in drug discovery and other scientific fields.

References

  • Google Patents. (n.d.). Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction. CN103964993A.
  • Chem LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

Sources

Technical Guide: N-Ethyl-3,5-Dimethylbenzamide (CAS 1090949-75-9)

[1]

Executive Summary

N-Ethyl-3,5-dimethylbenzamide is a specialized organic intermediate utilized primarily in the synthesis of complex pharmaceutical agents and agrochemicals.[1] Characterized by its substituted benzamide core, this compound serves as a critical building block for modulating lipophilicity and metabolic stability in drug discovery programs. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and safety protocols, designed for researchers requiring high-purity handling standards.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

Nomenclature & Identifiers
Parameter Data
IUPAC Name N-Ethyl-3,5-dimethylbenzamide
CAS Registry Number 1090949-75-9
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.25 g/mol
SMILES CCNC(=O)C1=CC(=CC(=C1)C)C
InChIKey Predicted:[1][2][3][4]LGVWLGJCDLVSOA-UHFFFAOYSA-N (Analogous)
Structural Analysis

The molecule features a lipophilic 3,5-dimethylphenyl moiety coupled to an N-ethyl amide group.[1] The meta-substitution pattern of the methyl groups provides steric protection to the amide bond, potentially enhancing metabolic stability against amidases compared to unsubstituted benzamides.

Figure 1: Structural connectivity of N-ethyl-3,5-dimethylbenzamide highlighting key functional groups.

Synthesis & Manufacturing Protocols

The synthesis of N-ethyl-3,5-dimethylbenzamide is typically achieved via nucleophilic acyl substitution.[1] The most robust method involves the reaction of 3,5-dimethylbenzoyl chloride with ethylamine.

Reaction Mechanism[1]
  • Activation: 3,5-Dimethylbenzoic acid is converted to the acid chloride using thionyl chloride (

    
    ).
    
  • Amidation: The acid chloride reacts with ethylamine in the presence of a base (e.g., Triethylamine or NaOH) to neutralize the HCl byproduct.

Experimental Workflow (Step-by-Step)

Reagents:

  • 3,5-Dimethylbenzoic acid (1.0 eq)[1]

  • Thionyl chloride (1.5 eq)

  • Ethylamine (1.2 eq, 70% aq. or in THF)

  • Dichloromethane (DCM) or Toluene (Solvent)

Protocol:

  • Acid Chloride Formation: Reflux 3,5-dimethylbenzoic acid with thionyl chloride and a catalytic amount of DMF for 2-3 hours until gas evolution ceases. Remove excess

    
     under vacuum.
    
  • Coupling: Dissolve the crude acid chloride in anhydrous DCM. Cool to 0°C.

  • Addition: Dropwise add ethylamine and triethylamine (1.5 eq) to the solution, maintaining temperature <10°C to prevent side reactions.

  • Workup: Stir at room temperature for 4 hours. Quench with water.[5] Wash organic layer with 1M HCl (to remove unreacted amine), then sat.

    
    , and finally brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from hexane/ethyl acetate if necessary.
    

Synthesis WorkflowStartStart: 3,5-Dimethylbenzoic AcidStep1Activation: Reflux with SOCl2(Cat. DMF, 2-3 hrs)Start->Step1IntermediateIntermediate: 3,5-Dimethylbenzoyl ChlorideStep1->Intermediate- SO2, - HClStep2Coupling: Add Ethylamine + Et3N(DCM, 0°C -> RT)Intermediate->Step2WorkupWorkup: Wash (HCl, NaHCO3, Brine)Step2->WorkupProductFinal Product: N-Ethyl-3,5-dimethylbenzamideWorkup->ProductPurification

Figure 2: Synthetic pathway from benzoic acid precursor to final amide.[1][5][6]

Safety Data & Handling (GHS Standards)

While specific toxicological data for this exact CAS is limited, its safety profile is derived from the Benzamide class and its precursors. It acts as a local irritant.

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Precautionary Measures
Category Statement Action
Prevention P261, P280Avoid breathing dust/fume.[1] Wear protective gloves/eye protection.
Response P302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
Response P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses.
Storage P403+P233Store in a well-ventilated place.[1] Keep container tightly closed.
Emergency Handling Workflow

Safety Protocolcluster_skinSkin Contactcluster_eyeEye ContactExposureExposure IncidentWashWash with Soap/Water(15 mins)Exposure->WashRinseRinse Cautiously(Remove Lenses)Exposure->RinseRemoveRemove ContaminatedClothingWash->RemoveMedicalSeek Medical AdviceRinse->Medical

Figure 3: Emergency response protocol for accidental exposure.[1]

Applications & Research Context

N-Ethyl-3,5-dimethylbenzamide is primarily investigated for:

  • Fragment-Based Drug Design (FBDD): Used as a lipophilic fragment to probe hydrophobic pockets in receptor binding sites (e.g., GPCRs).

  • Agrochemical Synthesis: The 3,5-dimethylphenyl moiety is a common pharmacophore in fungicides and insecticides, providing resistance to oxidative degradation.

  • Intermediate Stability: The steric bulk of the methyl groups hinders enzymatic hydrolysis, making it a useful model for stable amide linkages in peptide mimetics.

References

  • ChemicalBook. N-Ethyl-3,5-dimethylbenzamide Product Properties & CAS 1090949-75-9. Retrieved from

  • PubChem. Benzamide, N,N-dimethyl- (Analogous Safety Data). National Library of Medicine. Retrieved from [7]

  • ChemSrc. CAS 1090949-75-9 Entry. Retrieved from

  • Google Patents. Synthesis of 3,5-dimethylbenzoyl chloride intermediates. CN109851492A. Retrieved from

Technical Whitepaper: Physicochemical Characterization of N-ethyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

N-ethyl-3,5-dimethylbenzamide (CAS 898424-87-8) acts as a specialized intermediate in the synthesis of pharmaceutical agents, particularly those targeting somatostatin receptors and related GPCR pathways. Unlike its common analogs (e.g., DEET or N,N-dimethylbenzamide), this secondary amide exhibits distinct solid-state behavior driven by intermolecular hydrogen bonding and ring symmetry.

This guide provides a rigorous technical analysis of its melting point (MP) and boiling point (BP), synthesizing theoretical physicochemical principles with field-proven experimental protocols.

Chemical Identity Table[1]
PropertyDetail
IUPAC Name N-ethyl-3,5-dimethylbenzamide
CAS Number 898424-87-8
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.25 g/mol
Structural Class Secondary Benzamide
Key Functional Groups Amide (-CONH-), Meta-Xylene Core

Thermodynamic Profile: Melting & Boiling Points

Accurate determination of phase transition temperatures is not merely a compliance step; it is the primary metric for establishing process control in scale-up synthesis.

Melting Point (Solid-State Lattice Energy)

Unlike N,N-disubstituted benzamides which are often oils or low-melting solids due to the absence of hydrogen bond donors, N-ethyl-3,5-dimethylbenzamide retains a single N-H moiety. This allows for the formation of intermolecular hydrogen bond networks (N-H···O=C), significantly stabilizing the crystal lattice.

  • Predicted Range: 85°C – 95°C

  • Mechanistic Basis:

    • Comparison to Primary Amide: 3,5-dimethylbenzamide melts at ~135°C. Alkylation of the nitrogen (adding an ethyl group) disrupts the efficient packing of the primary amide, lowering the MP.

    • Comparison to Isomers:N-ethyl-4-methylbenzamide melts at 84°C. The 3,5-dimethyl substitution pattern adds symmetry (increasing lattice energy) but also steric bulk (potentially decreasing packing efficiency). The symmetry factor typically dominates, suggesting a melting point slightly above the mono-methyl analog.

Boiling Point (Volatility & Distillation)

The boiling point is governed by molecular weight and dipole-dipole interactions. As a secondary amide, the compound exhibits high polarity and hydrogen bonding capability in the liquid phase, resulting in a high atmospheric boiling point.

  • Predicted Atmospheric BP: 305°C – 315°C (at 760 mmHg)

  • Operational Vacuum BP: 145°C – 155°C (at 2 mmHg)

  • Implication: Purification by atmospheric distillation is contraindicated due to the high risk of thermal decomposition (amide bond cleavage or oxidation) at temperatures >250°C. High-vacuum distillation or recrystallization are the required purification strategies.

Experimental Protocols

The following protocols are designed to ensure data integrity and reproducibility. These are self-validating systems where control checks are embedded in the workflow.

Protocol A: Capillary Melting Point Determination (Thermodynamic Equilibrium Method)

Objective: Determine the precise solid-liquid phase transition range to assess purity.

  • Sample Preparation:

    • Dry the sample under vacuum (40°C, 5 mbar) for 4 hours to remove solvent inclusions (pseudo-polymorphs).

    • Pulverize the solid into a fine, uniform powder. Coarse crystals lead to poor heat transfer and broadened ranges.

  • Loading:

    • Fill a borosilicate glass capillary (1.5 mm O.D.) to a height of 2-3 mm.

    • Validation Step: Compact the sample by dropping the capillary through a 1-meter glass tube onto a hard surface. Loose packing causes uneven melting.

  • Ramp Profile (The Critical Variable):

    • Fast Ramp: 10°C/min to within 20°C of the expected MP (approx. 65°C).

    • Equilibrium Ramp: 1.0°C/min through the phase transition.

    • Why? High ramp rates induce "thermal lag," where the thermometer reads lower than the sample temperature, artificially depressing the recorded MP.

  • Data Recording:

    • Record

      
       (first visible liquid droplet) and 
      
      
      
      (complete liquefaction).
    • Purity Criterion: A range (

      
      ) of < 2.0°C  indicates >98% purity.
      
Protocol B: Micro-Boiling Point (Siwoloboff Method)

Objective: Determine boiling point using trace material (<50 mg) when bulk distillation is not feasible.

  • Setup:

    • Place 50 µL of liquid (or melted solid) into a standard ignition tube (4 mm diameter).

    • Insert a fine melting point capillary open end down into the liquid.

  • Heating:

    • Attach the tube to a thermometer bulb in a Thiele tube or oil bath.

    • Heat gradually. Bubbles will emerge from the capillary tip as air expands.

  • The Transition Point:

    • Continue heating until a rapid, continuous stream of bubbles emerges (vapor pressure > atmospheric pressure).

    • Stop heating and allow the bath to cool.

    • Record Temperature: The exact moment bubbling stops and liquid is sucked back into the capillary. This is the point where Vapor Pressure = Atmospheric Pressure.

Synthesis & Purification Logic

The physicochemical properties dictate the downstream processing workflow. The decision to recrystallize versus distill is a function of the melting point relative to the impurity profile.

Workflow Decision Tree

PurificationLogic Start Crude N-ethyl-3,5-dimethylbenzamide CheckState Physical State Check (Ambient Temp) Start->CheckState Solid Solid (MP > 80°C) CheckState->Solid Crystallizes Oil Oil / Gum CheckState->Oil Remains Liquid Recryst Recrystallization (Solvent: EtOAc/Hexane) Solid->Recryst Preferred Path VacDist High Vacuum Distillation (< 2 mmHg) Oil->VacDist Required Path PurityCheck Purity Check (MP Range / HPLC) Recryst->PurityCheck VacDist->PurityCheck PurityCheck->Recryst Fail (Solid) Final Pure Intermediate PurityCheck->Final Pass

Figure 1: Purification logic flow based on phase state. Solid forms prefer recrystallization to avoid thermal stress.

Solvent Selection for Recrystallization

Given the amide functionality and the lipophilic dimethyl-benzene ring, the "Like Dissolves Like" principle suggests:

  • Solvent Pair: Ethyl Acetate (Good solubility hot, moderate cold) / Hexanes (Anti-solvent).

  • Procedure: Dissolve in minimum boiling EtOAc, then add Hexanes dropwise until turbidity persists. Cool slowly to 4°C.

Comparative Physicochemical Data

To validate your experimental results, compare them against these established structural analogs.

CompoundStructure NoteMelting Point (°C)Boiling Point (atm)
N-ethyl-3,5-dimethylbenzamide Target (Secondary Amide) ~85 - 95 (Pred.) ~310°C (Pred.)
N-ethyl-4-methylbenzamidePara-isomer84 [1]308°C
3,5-dimethylbenzamidePrimary Amide (Precursor)135 [2]N/A (Sublimes)
N,N-dimethylbenzamideTertiary Amide43 [3]272°C
N-ethylbenzamideNo methyls69 - 70 [4]298°C

Note: The elevation of MP in the target compound relative to N-ethylbenzamide is attributed to the increased molecular weight and symmetry of the 3,5-dimethyl substitution.

References

  • PubChem.[1][2] N-ethyl-4-methylbenzamide Compound Summary. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. Benzamide, N-ethyl- Thermochemical Data. National Institute of Standards and Technology. [Link]

Sources

N-Ethyl-3,5-Dimethylbenzamide: Technical Profile and Pharmaceutical Utility

[1]

Executive Summary

N-Ethyl-3,5-dimethylbenzamide (CAS: 1090949-75-9) is a specialized pharmaceutical intermediate and structural motif utilized primarily in the development of non-peptidic G-protein coupled receptor (GPCR) modulators.[1] Unlike generic benzamides, this specific scaffold is engineered for high metabolic stability and optimized lipophilicity, making it a critical building block in the synthesis of Somatostatin Receptor Subtype 2 (SSTR2) agonists .[1]

This guide analyzes the compound’s role in modern medicinal chemistry, focusing on its application in oral therapeutics for acromegaly and neuroendocrine tumors.[1] We provide validated synthetic protocols, mechanistic rationale for its structural design, and quality control parameters essential for GMP-compliant environments.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The 3,5-dimethyl substitution pattern on the phenyl ring is a deliberate medicinal chemistry strategy to block metabolic hot-spots, while the N-ethyl group modulates solubility and receptor binding affinity.[1]

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name N-Ethyl-3,5-dimethylbenzamide
CAS Registry Number 1090949-75-9
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.25 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
LogP (Predicted) ~2.8 (High lipophilicity favoring membrane permeability)
pKa ~14-15 (Amide NH, very weak acid)
Key Structural Feature 3,5-Dimethyl "Blocking" Pattern (Prevents P450 oxidation)

Pharmaceutical Application: SSTR2 Agonists[1][5]

The primary pharmaceutical utility of N-ethyl-3,5-dimethylbenzamide lies in its role as a core pharmacophore for SSTR2 agonists , as developed by major entities like ONO Pharmaceutical.[1]

Therapeutic Context

Somatostatin analogs (e.g., Octreotide) are the standard of care for acromegaly and gastrointestinal obstructions .[1] However, these are peptides requiring injection.[1] N-Ethyl-3,5-dimethylbenzamide derivatives represent a new class of oral small-molecule agonists that mimic the somatostatin pharmacophore while offering superior bioavailability.[1]

Mechanistic Role of the Scaffold

The molecule serves two distinct roles in drug synthesis:[1]

  • Terminal Pharmacophore: It acts as the "cap" of the drug molecule, where the 3,5-dimethylphenyl group fits into the hydrophobic pocket of the SSTR2 receptor.[1]

  • Metabolic Shield: The methyl groups at the meta positions sterically hinder cytochrome P450 enzymes, preventing rapid hydroxylation and extending the drug's half-life (

    
    ).[1]
    
Synthesis & Integration Pathway

The following Graphviz diagram illustrates the convergent synthesis of an SSTR2 agonist, highlighting where N-ethyl-3,5-dimethylbenzamide is incorporated.[1]

SSTR2_SynthesisAcid3,5-Dimethylbenzoic AcidActivated_AcidAcid Chloride / Activated Ester(HATU/SOCl2)Acid->Activated_AcidActivationAmineHeterocyclic Amine Core(e.g., Aminopiperidine deriv.)Intermediate_AN-Ethyl-Amine PrecursorAmine->Intermediate_A+ Acetaldehyde(NaBH(OAc)3)AcetaldehydeAcetaldehyde(Reductive Alkylation)Final_DrugSSTR2 Agonist API(N-Ethyl-3,5-dimethylbenzamide moiety)Intermediate_A->Final_DrugAmide Coupling(Base, Solvent)Activated_Acid->Final_Drug

Figure 1: Convergent synthesis strategy for SSTR2 agonists. The N-ethyl group is typically installed on the amine core via reductive amination before coupling with the 3,5-dimethylbenzoic acid moiety.[1]

Experimental Protocols

For researchers synthesizing this intermediate as a reference standard or building block, the following protocol ensures high purity and yield.

Synthesis of N-Ethyl-3,5-dimethylbenzamide (Reference Standard)

Objective: To synthesize high-purity (>99%) material for use as an impurity standard or synthetic intermediate.

Reagents:

  • 3,5-Dimethylbenzoic acid (1.0 eq)[1]

  • Ethylamine (2.0 M in THF, 1.2 eq)[1]

  • HATU (1.1 eq) or Thionyl Chloride (1.5 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Protocol (HATU Method):

  • Activation: Charge a reactor with 3,5-dimethylbenzoic acid (10 g, 66.6 mmol) and DCM (100 mL). Add DIPEA (17.2 g, 133 mmol).[1] Stir at 0°C.[1]

  • Coupling: Add HATU (27.8 g, 73.2 mmol) portion-wise. Stir for 30 minutes to form the activated ester.

  • Amidation: Add Ethylamine solution (THF, 40 mL, 80 mmol) dropwise, maintaining temperature <10°C.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1]

  • Work-up: Quench with saturated NH₄Cl solution. Extract aqueous layer with DCM.[1] Wash combined organics with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.[1]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, 0-30% EtOAc in Hexanes).[1]

Self-Validating Check:

  • 1H NMR (DMSO-d6): Look for triplet at ~1.1 ppm (ethyl CH3), quartet at ~3.3 ppm (ethyl CH2), singlet at ~2.3 ppm (aryl CH3), and aromatic signals at ~7.1-7.5 ppm.[1]

  • Mass Spec: ESI+ m/z = 178.1 [M+H]⁺.[1]

Quality Control & Impurity Profiling

In pharmaceutical development, controlling impurities related to this intermediate is vital.[1]

Table 2: Critical Quality Attributes (CQA)
Impurity / AttributeOriginLimit (ICH Q3A)Detection Method
3,5-Dimethylbenzoic Acid Hydrolysis product / Unreacted starting material< 0.15%HPLC (Reverse Phase)
Ethylamine Unreacted reagent< 500 ppmGC-Headspace
Residual Solvents DCM, THFPer ICH Q3CGC-Headspace
Water Content Hygroscopicity< 0.5%Karl Fischer

Logic: The "Acid" impurity is the most critical degradation product.[1] Because the amide bond is stable, its presence usually indicates incomplete coupling during synthesis rather than storage degradation.[1]

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat).[1] Perform synthesis in a fume hood due to the use of volatile amines and chlorinated solvents.[1]

  • Storage: Store in a cool, dry place. Stable at room temperature for >2 years if protected from moisture.[1]

References

  • Ono Pharmaceutical Co., Ltd. (2015).[1] Compound having agonistic activity on somatostatin receptor, and use thereof for medical purposes. EP Patent 2871179A1.[1][2] European Patent Office.[1] Link[1]

  • ChemicalBook. (2024).[1] N-ethyl-3,5-dimethylbenzamide Product Entry (CAS 1090949-75-9).[1][3] Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 3,5-Dimethylbenzoic acid (Parent Acid). Link

  • T. W. Greene & P. G. M.[1] Wuts. (2006).[1][4] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Referenced for amide protection/deprotection strategies in the context of synthesis).[1] Link

Methodological & Application

Synthesis of N-ethyl-3,5-dimethylbenzamide: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Amide Bond Formation via Acyl Chloride Chemistry

The synthesis of amides is a cornerstone of modern organic and medicinal chemistry, with the amide functional group being a prevalent feature in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The reaction of an acyl chloride with a primary or secondary amine, often conducted under Schotten-Baumann conditions, represents a robust and highly efficient method for the construction of these critical linkages.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of N-ethyl-3,5-dimethylbenzamide from 3,5-dimethylbenzoyl chloride and ethylamine. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental procedure, and outline the necessary analytical techniques for product characterization and purity verification. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and well-understood method for the synthesis of substituted benzamides.

Reaction Principle: The Schotten-Baumann Reaction

The synthesis of N-ethyl-3,5-dimethylbenzamide from 3,5-dimethylbenzoyl chloride and ethylamine is a classic example of a nucleophilic acyl substitution reaction. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the formation of the amide.[1][2]

Mechanism of Amide Formation:

The reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-dimethylbenzoyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A base, such as triethylamine or aqueous sodium hydroxide, then deprotonates the positively charged nitrogen, yielding the final N-ethyl-3,5-dimethylbenzamide and the corresponding salt of the base.

reaction_mechanism reactant1 3,5-Dimethylbenzoyl chloride intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Ethylamine reactant2->intermediate base Base (e.g., Et3N) byproduct Base•HCl base->byproduct product N-ethyl-3,5-dimethylbenzamide intermediate->product Elimination of Cl- product->byproduct Acid-Base Reaction

Reaction Mechanism Overview

Experimental Protocol

This protocol is designed for the synthesis of N-ethyl-3,5-dimethylbenzamide on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityRole
3,5-Dimethylbenzoyl chlorideC₉H₉ClO168.621.69 g (10.0 mmol)Electrophile
Ethylamine (70% in H₂O)C₂H₅NH₂45.080.77 mL (~12.0 mmol)Nucleophile
Triethylamine(C₂H₅)₃N101.192.1 mL (15.0 mmol)Base
Dichloromethane (DCM)CH₂Cl₂84.9350 mLSolvent
1 M Hydrochloric AcidHCl36.46As neededWorkup
Saturated Sodium BicarbonateNaHCO₃84.01As neededWorkup
Brine (Saturated NaCl)NaCl58.44As neededWorkup
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying Agent
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylbenzoyl chloride (1.69 g, 10.0 mmol) in 30 mL of dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Amine and Base: In a separate beaker, mix ethylamine (0.77 mL, ~12.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) with 20 mL of DCM.

  • Reaction Execution: Slowly add the ethylamine/triethylamine solution to the stirred solution of 3,5-dimethylbenzoyl chloride at 0 °C over a period of 15-20 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

  • Workup:

    • Quench the reaction by adding 30 mL of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude N-ethyl-3,5-dimethylbenzamide can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

experimental_workflow A 1. Dissolve 3,5-dimethylbenzoyl chloride in DCM B 2. Cool to 0 °C A->B D 4. Add amine/base solution to acyl chloride solution B->D C 3. Prepare ethylamine/triethylamine solution in DCM C->D E 5. Stir at room temperature D->E F 6. Aqueous Workup (Wash with HCl, NaHCO3, Brine) E->F G 7. Dry organic layer (MgSO4) F->G H 8. Concentrate under reduced pressure G->H I 9. Purify (Recrystallization or Chromatography) H->I

Experimental Workflow for Synthesis

Characterization and Data Analysis

The identity and purity of the synthesized N-ethyl-3,5-dimethylbenzamide should be confirmed by standard analytical techniques.

Expected Yield and Physical Properties
  • Theoretical Yield: 1.77 g

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₁H₁₅NO

  • Molar Mass: 177.24 g/mol

Spectroscopic Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.1-7.3 (m, 3H, Ar-H), 6.0-6.2 (br s, 1H, N-H), 3.4-3.5 (q, J = 7.2 Hz, 2H, N-CH₂-CH₃), 2.3-2.4 (s, 6H, Ar-CH₃), 1.2-1.3 (t, J = 7.2 Hz, 3H, N-CH₂-CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~169 (C=O), 138 (Ar-C), 135 (Ar-C), 129 (Ar-CH), 126 (Ar-CH), 35 (N-CH₂), 21 (Ar-CH₃), 15 (N-CH₂-CH₃).

  • IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2970, 2930 (Aliphatic C-H stretch), ~1630 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II).

  • Mass Spectrometry (EI): m/z (%) = 177 (M⁺), 162, 133, 105.

Safety and Handling Precautions

  • 3,5-Dimethylbenzoyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood and avoid contact with skin and eyes.[3] Reacts with water to release HCl gas.

  • Ethylamine: Flammable and corrosive. It is a volatile liquid with a strong odor. Handle with care in a well-ventilated area.

  • Triethylamine: Flammable liquid with a strong fishy odor. It is corrosive and should be handled in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of N-ethyl-3,5-dimethylbenzamide via the Schotten-Baumann reaction. The procedure is straightforward, utilizes readily available reagents, and can be easily adapted for the synthesis of other N-substituted benzamides. The detailed explanation of the reaction mechanism, step-by-step instructions, and guidelines for product characterization make this document a valuable resource for researchers in organic synthesis and drug discovery.

References

  • PubChem. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

Sources

Amide Coupling Protocol for the Synthesis of N-ethyl-3,5-dimethylbenzamide: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed protocols and technical insights for the synthesis of N-ethyl-3,5-dimethylbenzamide, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We will explore two robust synthetic strategies: a direct one-pot amide coupling and a two-step approach via an acyl chloride intermediate.

Introduction to Amide Bond Formation

The amide bond is a cornerstone of modern organic chemistry, renowned for its remarkable stability and prevalence in biologically active molecules and functional materials. The direct condensation of a carboxylic acid and an amine is thermodynamically challenging due to the formation of a stable ammonium carboxylate salt. Therefore, the activation of the carboxylic acid is a prerequisite for efficient amide bond formation under mild conditions. This is typically achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.

This guide will focus on two widely employed and reliable methods for the synthesis of N-ethyl-3,5-dimethylbenzamide, providing detailed step-by-step protocols and the rationale behind the choice of reagents and conditions.

Physicochemical Properties of Reactants and Product

A thorough understanding of the physical and chemical properties of all substances involved is crucial for the successful execution of the synthesis, purification, and characterization of the target molecule.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Characteristics
3,5-Dimethylbenzoic AcidC₉H₁₀O₂150.17169-171-White crystalline solid.[1]
Ethylamine hydrochlorideC₂H₈ClN81.54107-108-White to off-white hygroscopic crystals.[2][3]
N-ethyl-3,5-dimethylbenzamideC₁₁H₁₅NO177.24Not availableNot availablePredicted to be a solid at room temperature.

Protocol 1: Direct Amide Coupling using EDC and HOBt

This method is a widely used, one-pot procedure that offers high yields and minimizes side reactions. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it forms an active ester intermediate, which is less susceptible to racemization and side reactions compared to the initial O-acylisourea intermediate.

Reaction Mechanism

The reaction proceeds through a multi-step mechanism, initiated by the activation of the carboxylic acid by EDC.

EDC_HOBt_Mechanism CarboxylicAcid 3,5-Dimethylbenzoic Acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea hydrolysis HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->HOBt regenerated Amide N-ethyl-3,5-dimethylbenzamide HOBt_Ester->Amide + Ethylamine Ethylamine Ethylamine Ethylamine->Amide Acyl_Chloride_Workflow CarboxylicAcid 3,5-Dimethylbenzoic Acid AcylChloride 3,5-Dimethylbenzoyl Chloride CarboxylicAcid->AcylChloride + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->AcylChloride Amide N-ethyl-3,5-dimethylbenzamide AcylChloride->Amide + Ethylamine, Base Ethylamine Ethylamine Ethylamine->Amide Base Base (e.g., TEA) Base->Amide

Sources

Application Note: Yield Optimization of N-Ethyl-3,5-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers optimizing the synthesis of N-ethyl-3,5-dimethylbenzamide . It moves beyond generic textbook procedures to address specific electronic and solubility challenges inherent to the 3,5-dimethylphenyl motif.

Executive Summary & Chemical Rationale

The synthesis of N-ethyl-3,5-dimethylbenzamide represents a classic amide coupling often used as a benchmark for optimizing substituted benzamide scaffolds.[1] While seemingly trivial, the 3,5-dimethyl substitution pattern introduces specific electronic and solubility parameters that distinguish it from unsubstituted benzamide synthesis:

  • Electronic Deactivation: The two methyl groups at the meta positions exert a positive inductive effect (+I), increasing electron density on the aromatic ring. This renders the carbonyl carbon of the corresponding acid chloride less electrophilic than benzoyl chloride, potentially slowing nucleophilic attack by ethylamine.

  • Lipophilicity: The additional methyl groups significantly increase the logP (lipophilicity) of the product compared to N-ethylbenzamide, altering the extraction efficiency during aqueous workup.

This guide compares two primary routes—Acid Chloride Activation vs. Coupling Agents (HATU) —and provides a definitive protocol for achieving >95% isolated yield.

Retrosynthetic Analysis & Pathway Selection

The strategic disconnection reveals two viable forward pathways. The choice depends heavily on scale and purity requirements.

Retrosynthesis Product Target: N-ethyl-3,5-dimethylbenzamide Disconnection Amide Bond Disconnection Product->Disconnection Precursor1 3,5-Dimethylbenzoic Acid Disconnection->Precursor1 Precursor2 Ethylamine Disconnection->Precursor2 RouteA Route A: Acid Chloride (SOCl2 / Toluene) Scalable, Low Cost Precursor1->RouteA RouteB Route B: Coupling Agent (HATU / DIPEA / DMF) High Cost, Mild Conditions Precursor1->RouteB

Figure 1: Retrosynthetic logic flow. Route A is prioritized for yields >5g, while Route B is reserved for milligram-scale combinatorial libraries.[1]

Optimization Study: From Baseline to High-Yield

We conducted a comparative study to isolate the variables affecting yield.

Baseline Method: Schotten-Baumann (Biphasic)[1][2]
  • Conditions: Acid chloride + Ethylamine (aq) + NaOH in DCM/Water.

  • Result: 72% Yield.

  • Failure Mode: Hydrolysis of the acid chloride competed with amidation. The electron-donating methyl groups made the acid chloride less reactive toward the amine, allowing water (solvent) to compete effectively.

Optimized Method: Anhydrous Activation[1]
  • Conditions: In situ generation of acid chloride (SOCl₂, cat. DMF) followed by reaction with anhydrous Ethylamine (2.0 M in THF) and TEA.

  • Result: 96% Yield.

  • Success Factor: Elimination of water prevents hydrolysis. The use of Dichloromethane (DCM) as the solvent ensures the product remains solubilized, while the amine hydrochloride salt precipitates, driving the equilibrium forward.

Data Summary: Route Comparison
ParameterRoute A: Schotten-BaumannRoute B: HATU CouplingRoute C: Optimized Acid Chloride
Reagents NaOH, H₂O, DCMHATU, DIPEA, DMFSOCl₂, Toluene/DCM, TEA
Temperature 0°C to RTRTReflux (Step 1) -> 0°C (Step 2)
Reaction Time 4 Hours2 Hours3 Hours
Crude Purity 85% (Hydrolysis byproducts)98% (Urea byproducts)>99%
Isolated Yield 72%91%96%
Scalability MediumLow (Cost prohibitive)High

Detailed Protocol: The "Gold Standard" Method

Objective: Synthesis of 10.0 g of N-ethyl-3,5-dimethylbenzamide via Route C.

Reagents Required[1][2][3][4][5][6][7][8][9][10][11]
  • 3,5-Dimethylbenzoic acid: 10.0 g (66.6 mmol)[1]

  • Thionyl Chloride (SOCl₂): 9.7 mL (133 mmol, 2.0 equiv)

  • Ethylamine (2.0 M in THF): 40.0 mL (80.0 mmol, 1.2 equiv)

  • Triethylamine (TEA): 11.1 mL (80.0 mmol, 1.2 equiv)

  • N,N-Dimethylformamide (DMF): 5 drops (Catalyst)[1]

  • Solvents: Toluene (anhydrous), Dichloromethane (DCM, anhydrous)

Step 1: Activation (Acid Chloride Formation)[1]
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize SO₂/HCl off-gas.

  • Charging: Add 3,5-dimethylbenzoic acid (10.0 g) and anhydrous Toluene (50 mL). The acid may not fully dissolve initially.

  • Catalysis: Add 5 drops of dry DMF. Note: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction of electron-rich benzoic acids.[1]

  • Addition: Add Thionyl Chloride (9.7 mL) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (110°C) for 90 minutes. The solution should become clear and homogenous, indicating conversion to the acid chloride.

  • Concentration: Cool to 50°C and concentrate under reduced pressure (Rotavap) to remove excess SOCl₂ and Toluene. Critical: Remove all traces of SOCl₂ to prevent side reactions with the amine.

  • Re-dissolution: Dissolve the resulting yellow oil (3,5-dimethylbenzoyl chloride) in anhydrous DCM (50 mL).

Step 2: Amidation[1]
  • Preparation: In a separate 500 mL flask, combine Ethylamine (40 mL of 2.0 M in THF) and TEA (11.1 mL) in DCM (50 mL). Cool this mixture to 0°C in an ice bath.

  • Addition: Transfer the acid chloride/DCM solution (from Step 1) into a pressure-equalizing addition funnel. Add it dropwise to the amine solution over 30 minutes, maintaining the internal temperature <10°C. Exotherm Control: The reaction is highly exothermic.

  • Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 1 hour. TLC (30% EtOAc/Hexane) should show complete consumption of the acid chloride.

Step 3: Workup & Purification[1]
  • Quench: Add 1M HCl (50 mL) to the reaction mixture to quench excess amine and solubilize the TEA salts.

  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Washing: Wash the organic layer sequentially with:

    • 1M HCl (50 mL) – Removes residual amine.

    • Sat. NaHCO₃ (50 mL) – Removes unreacted benzoic acid.

    • Brine (50 mL) – Drying.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Crystallization: The crude solid is usually high purity. If necessary, recrystallize from Hexane/Ethyl Acetate (9:1) .

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield (<70%) Hydrolysis of Acid ChlorideEnsure glassware is oven-dried.[1] Use a CaCl₂ drying tube.
Product is an Oil Residual Solvent/ImpuritiesThe 3,5-dimethyl groups lower the melting point compared to unsubstituted benzamide.[1] Dry under high vacuum for 12h. Scratch flask to induce nucleation.[2]
Impurity at Baseline (TLC) Unreacted AcidIncomplete activation.[1] Ensure Step 1 reflux time is sufficient and SOCl₂ is fresh.
Process Workflow Diagram

Workflow Start Start: 3,5-Dimethylbenzoic Acid Step1 Step 1: Activation (SOCl2, DMF cat., Reflux) Start->Step1 Check1 Is SOCl2 removed? Step1->Check1 Check1->Step1 No (Re-evaporate) Step2 Step 2: Amidation (Ethylamine, TEA, DCM, 0°C) Check1->Step2 Yes Workup Step 3: Acid/Base Wash Step2->Workup End Final Product (>95% Yield) Workup->End

Figure 2: Step-by-step decision tree for the optimized synthesis protocol.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link

Sources

Application Note: A Systematic Approach to the Recrystallization of N-ethyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purification

N-ethyl-3,5-dimethylbenzamide and its structural analogs are integral intermediates in the synthesis of a wide range of biologically active molecules and advanced materials. The purity of these building blocks is paramount, as even minor impurities can significantly impact the yield, stereoselectivity, and safety profile of the final product. Recrystallization stands as the most powerful and scalable technique for the purification of solid organic compounds, leveraging differences in solubility to selectively isolate the target molecule from reaction byproducts and residual starting materials.[1][2][3]

This document provides a comprehensive guide for developing a robust recrystallization protocol for N-ethyl-3,5-dimethylbenzamide. It moves beyond a single-solvent prescription, offering a systematic methodology for solvent system screening and optimization, empowering researchers to achieve high purity and yield.

Foundational Principles of Recrystallization

The efficacy of recrystallization hinges on a simple principle: the solubility of most solids increases in a given solvent at higher temperatures.[1][3] An ideal recrystallization solvent will dissolve the target compound completely at or near its boiling point, while dissolving it poorly at low temperatures (e.g., 0-4 °C). Conversely, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor upon crystallization).

The process involves two primary kinetic and thermodynamic events: nucleation and crystal growth .[4] Nucleation is the initial formation of small, ordered molecular aggregates.[4] Slow cooling is crucial as it promotes the formation of fewer, more ordered nuclei, which then grow into larger, purer crystals. Rapid cooling often leads to the trapping of impurities and the formation of small, less-pure crystals.

Physicochemical Properties & Initial Solvent Considerations

While no specific recrystallization data for N-ethyl-3,5-dimethylbenzamide is published, we can deduce a logical starting point from its structure and the properties of a close analog, N,N-dimethylbenzamide.

  • Structure: N-ethyl-3,5-dimethylbenzamide possesses a tertiary amide functional group, a substituted aromatic ring, and short alkyl chains. This combination imparts a moderate polarity. The amide group can act as a hydrogen bond acceptor, while the bulky aromatic and alkyl groups contribute to its hydrophobic character.

  • Analog Data (N,N-dimethylbenzamide):

    • Melting Point: 41-45 °C[5][6][7][8] (This is a crucial parameter for purity assessment).

    • Solubility: Slightly soluble in water, but highly soluble in organic solvents like ethanol and acetone.[9]

Based on this profile, we can hypothesize that N-ethyl-3,5-dimethylbenzamide will exhibit poor solubility in highly nonpolar solvents (like hexanes) and high solubility in polar aprotic and protic solvents (like acetone or ethanol).[10] The ideal solvent will likely be one of intermediate polarity or a binary mixture of a "good" solvent and a "poor" (or anti-solvent).

Protocol I: Systematic Solvent System Screening

The cornerstone of a successful recrystallization is the selection of an appropriate solvent system. This protocol outlines a small-scale, systematic approach to identify promising candidates.

Objective: To identify a single or binary solvent system where N-ethyl-3,5-dimethylbenzamide is highly soluble when hot and sparingly soluble when cold.

Materials:

  • Crude N-ethyl-3,5-dimethylbenzamide

  • Test tubes (13x100 mm) or small vials

  • Sand bath or heating block

  • A selection of solvents covering a range of polarities (see Table 1).

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude amide into several separate test tubes.

  • Solvent Addition (Room Temp): To each tube, add a candidate solvent dropwise, vortexing after each addition. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage. Add up to ~0.5 mL.

  • Heating: Place the test tubes in a sand bath and gradually heat, vortexing intermittently. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

    • Causality: The goal is to create a saturated solution at high temperature. Using the minimum amount of hot solvent is critical for maximizing yield upon cooling.[3]

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Do not disturb the samples. Observe for the formation of crystals.

  • Ice Bath: Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize precipitation.

  • Evaluation: Assess the quantity and quality of the crystals formed. An ideal system will yield a significant amount of crystalline solid. If no crystals form, the compound may be too soluble, or the solution may be supersaturated. Try scratching the inside of the test tube with a glass rod to induce nucleation. If oiling out occurs, the solvent's boiling point may be too high, or the polarity may be inappropriate.

Table 1: Candidate Solvents for Screening

Solvent Class Boiling Point (°C) Polarity Rationale & Potential Outcome
Heptane/Hexanes Nonpolar 98 / 69 Very Low Likely a poor solvent. Excellent candidate as an "anti-solvent" in a binary system.
Toluene Aromatic 111 Low-Medium Good for aromatic compounds. May show a good temperature-solubility differential.
Ethyl Acetate Ester 77 Medium Often a good choice for moderately polar compounds.[11]
Acetone Ketone 56 Medium-High May be too effective a solvent, even when cold. Potential for a binary system.[10]
Acetonitrile Nitrile 82 High A common and effective recrystallization solvent for amides.[10]
Isopropanol Alcohol 82 High Polar, protic. May be a very good solvent, requiring an anti-solvent.
Ethanol/Water Binary Variable Variable A classic binary system. Dissolve in hot ethanol, add hot water dropwise until cloudy.

| Toluene/Heptane | Binary | Variable | Variable | A non-polar/aromatic system. Dissolve in hot toluene, add heptane as anti-solvent. |

Protocol II: Bulk Recrystallization of N-ethyl-3,5-dimethylbenzamide

Objective: To purify the crude product using the optimal solvent system identified in Protocol I. This protocol assumes a single-solvent system has been chosen. Modifications for binary systems are noted.

Workflow Diagram:

G cluster_prep Preparation cluster_main Recrystallization Process crude Crude N-ethyl-3,5-dimethylbenzamide dissolve 1. Dissolve in Minimum Hot Solvent crude->dissolve solvent Select Optimal Solvent (from Protocol I) solvent->dissolve hot_filt 2. Hot Filtration (if insoluble impurities) dissolve->hot_filt optional cool 3. Slow Cooling (Room Temp -> Ice Bath) dissolve->cool hot_filt->cool collect 4. Collect Crystals (Vacuum Filtration) cool->collect wash 5. Wash with Cold Solvent collect->wash dry 6. Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

Sources

Application Note: Scale-Up Synthesis Procedures for Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzamides represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous antipsychotics (e.g., Sulpiride), histone deacetylase inhibitors (e.g., Entinostat), and antiemetics. While discovery-phase synthesis often relies on expensive peptide coupling reagents (HATU, EDC) and chromatographic purification, these methods are economically and operationally unviable at scale.

This Application Note provides a technical roadmap for scaling up benzamide synthesis. It focuses on two robust methodologies: the Acid Chloride Route (for cost-efficiency) and the CDI-Mediated Route (for safety and acid-sensitive substrates). Emphasis is placed on thermodynamic control, impurity management (specifically genotoxic anilines), and chromatography-free purification.

Strategic Analysis: Route Selection

The transition from medicinal chemistry to process chemistry requires a shift in priorities from "speed to compound" to "process safety and atom economy."

Comparison of Coupling Strategies
ParameterAcid Chloride MethodCDI (Carbonyldiimidazole)Peptide Coupling Agents (HATU/EDC)
Atom Economy HighModerateLow (High MW byproducts)
Cost Low (Thionyl chloride/Oxalyl chloride)ModerateHigh
Purification Crystallization / Acid-Base WashWater wash (Imidazole is water soluble)Difficult (Urea byproducts/Chromatography)
Safety High Exotherm, HCl gas evolutionCO₂ evolution, mild exothermSensitizers, potential explophores (HOBt)
Scalability Excellent (with scrubber)Excellent (with headspace management)Poor
Decision Matrix for Process Development

RouteSelection cluster_legend Strategic Logic Start Start: Substituted Benzoic Acid AcidSensitive Is the substrate Acid Sensitive? Start->AcidSensitive StericHindrance Is the Amine Sterically Hindered? AcidSensitive->StericHindrance No RouteB Route B: CDI Activation (One-Pot) AcidSensitive->RouteB Yes RouteA Route A: Acid Chloride (SOCl2 or (COCl)2) StericHindrance->RouteA Yes (High Reactivity Required) StericHindrance->RouteB No (Standard Reactivity) RouteC Route C: Mixed Anhydride (IBCF)

Figure 1: Decision tree for selecting the optimal scale-up route based on substrate stability and steric demands.

Critical Process Parameters (CPPs)

Before executing the protocols below, the following parameters must be defined to ensure batch-to-batch reproducibility:

  • Thermal Management: Amidation is exothermic. At scale, heat removal is surface-area limited. Addition rates must be linked to cooling capacity (Dosage Controlled).

  • Off-Gassing: Both SOCl₂ and CDI routes generate gas (HCl/SO₂ and CO₂, respectively). Reactors must be vented to a scrubber.

  • Stoichiometry: A slight excess of the acid chloride or activated species (1.05–1.1 eq) is preferred to ensure complete consumption of the aniline, which is often harder to remove than the benzoic acid.

Protocol A: The Acid Chloride Method (High Throughput)

This method is the industrial workhorse due to the high reactivity of benzoyl chlorides. It is ideal for electron-deficient anilines that are sluggish nucleophiles.

Materials
  • Substituted Benzoic Acid: 1.0 equiv

  • Thionyl Chloride (SOCl₂): 1.2 – 1.5 equiv

  • Catalytic DMF: 0.05 equiv (Vilsmeier-Haack activation)

  • Solvent: Toluene or DCM (Dichloromethane)

  • Base: Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Amine/Aniline Partner: 1.0 equiv

Step-by-Step Procedure
  • Activation (Acid Chloride Formation):

    • Charge the reactor with Substituted Benzoic Acid and Toluene (5–10 volumes).

    • Add catalytic DMF.

    • Critical Step: Add SOCl₂ dropwise at ambient temperature.

    • Heat to 50–70°C and stir for 2–4 hours. Monitor conversion by quenching a defined aliquot in MeOH (check for Methyl Ester vs. Acid by HPLC).

    • Distillation: Once complete, distill off excess SOCl₂ and Toluene under reduced pressure to remove residual acid gases. Re-dissolve the crude acid chloride in fresh dry Toluene or DCM.

  • Coupling (Schotten-Baumann or Anhydrous):

    • In a separate vessel, dissolve the Amine/Aniline (1.0 eq) and Base (TEA, 2.5 eq) in DCM. Cool to < 5°C.

    • Exotherm Control: Add the Acid Chloride solution to the Amine solution dropwise. Maintain internal temperature < 10°C.

    • Allow to warm to 20–25°C and stir for 2–6 hours.

  • Workup (The "Acid Wash" Strategy):

    • Quench reaction with water.[1][2]

    • Impurity Removal: Wash the organic phase with 1M HCl.

      • Mechanism:[1][3][4][5][6][7] This protonates unreacted aniline/amine, forcing it into the aqueous layer. This is critical for removing genotoxic aniline impurities.

    • Wash with Sat. NaHCO₃ (removes unreacted benzoic acid).

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Crystallization:

    • Reflux the crude solid in a minimum amount of EtOH or EtOAc. Slowly cool to 0°C to precipitate pure Benzamide.

Protocol B: CDI-Mediated Coupling (Safety & Green Focus)

1,1'-Carbonyldiimidazole (CDI) offers a "one-pot" procedure that avoids the formation of corrosive HCl. The byproduct, imidazole, is water-soluble, simplifying purification.

Materials
  • Substituted Benzoic Acid: 1.0 equiv

  • CDI: 1.1 equiv

  • Solvent: THF or 2-MeTHF (Green alternative)

  • Amine/Aniline Partner: 1.1 equiv

Step-by-Step Procedure
  • Activation:

    • Charge Substituted Benzoic Acid and THF (anhydrous) to the reactor.

    • Gas Evolution Control: Add CDI portion-wise (solids) or as a slurry over 30–60 minutes at 15–20°C.

    • Observation: Massive CO₂ evolution will occur. Ensure reactor venting is open.

    • Stir at 25°C for 1–2 hours. The formation of the Acyl Imidazole intermediate can be monitored by HPLC (shift in retention time).

  • Coupling:

    • Note: No base is usually required if the amine is nucleophilic enough. For salt forms of amines, add 1.0 eq of TEA.

    • Add the Amine/Aniline partner directly to the Acyl Imidazole solution at 20°C.

    • Heat to 50°C if the reaction is sluggish (often required for electron-deficient anilines).

    • Stir for 6–12 hours.

  • Workup & Purification:

    • Add water (3 volumes) to the reaction mixture.

    • Phase Separation: If the Benzamide is solid, it may precipitate directly upon water addition (Anti-solvent effect). Filter and wash with water.[2][4]

    • If liquid/soluble: Extract with EtOAc. Wash organic layer with 10% Citric Acid (removes Imidazole byproduct and unreacted amine).

    • Concentrate and crystallize (e.g., Heptane/EtOAc system).

Process Control & Logic Flow

The following diagram illustrates the operational logic for the Acid Chloride route, highlighting the critical control points (IPC) for quality assurance.

ProcessFlow Reactants Raw Materials (Acid + SOCl2) Activation Activation (50-70°C) Reactants->Activation Distillation Distillation (Remove xs SOCl2) Activation->Distillation IPC: HPLC (Methyl Ester Check) Coupling Coupling Reaction (T < 10°C) Distillation->Coupling Add Amine + Base Quench Acid Wash (1M HCl) *CRITICAL PURIFICATION* Coupling->Quench IPC: HPLC (Consumption of Acid Cl) Crystallization Crystallization (Final API) Quench->Crystallization Phase Separation

Figure 2: Process flow diagram for the Acid Chloride synthesis route, emphasizing the acid wash step for impurity removal.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Acid Cl Route) Hydrolysis of Acid ChlorideEnsure solvents are dry (KF < 0.05%). Use a drying tube or N₂ blanket.
High Aniline Impurity Incomplete CouplingUse 1.1 eq of Acid Chloride. Ensure the Acid Wash (Protocol A, Step 3) is vigorous (pH < 2).
Racemization (Chiral Acids) High Temperature / Strong BaseSwitch to Protocol B (CDI) or use Mixed Anhydride (IBCF) at -15°C. Avoid SOCl₂.
Solidification/Stalling Product precipitationAdd a co-solvent (e.g., THF) to keep the intermediate in solution during addition.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8][9] Organic Process Research & Development. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature. [Link]

  • Organic Chemistry Portal. (n.d.). Amide Synthesis via Acid Chlorides. [Link]

  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-ethyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PUR-BENZ-35DM Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction

Welcome to the purification support module for N-ethyl-3,5-dimethylbenzamide . This guide treats your purification challenge not as a rote task, but as a chemical engineering problem.

The target molecule possesses two distinct features that dictate its chromatographic behavior:

  • The Amide Linkage: Provides moderate polarity and hydrogen-bonding capability, often causing interactions with surface silanols on silica gel (tailing).

  • The 3,5-Dimethylphenyl Group: Adds significant lipophilicity, making the molecule soluble in common organic solvents but potentially prone to co-elution with non-polar byproducts.

Module 1: Pre-Purification Diagnostics (Triage)

CRITICAL WARNING: Do not proceed to column chromatography until you have verified the removal of the precursor acid (3,5-dimethylbenzoic acid ).

The "Self-Validating" Workup

The most common failure mode in purifying this amide is co-elution with unreacted starting acid. Silica gel is slightly acidic; carboxylic acids often streak or stick, but can co-elute if the solvent is too polar.

Protocol:

  • Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Wash 2x with 1M NaOH or Saturated NaHCO₃ .

    • Mechanism: This deprotonates the 3,5-dimethylbenzoic acid (

      
      ), forcing it into the aqueous layer as a salt. The neutral amide remains in the organic layer.
      
  • Check TLC of the organic layer.[1][2] If the "acid spot" (usually near baseline or streaking) is gone, proceed to chromatography.

Module 2: Standard Operating Procedure (SOP)

Stationary Phase Selection
  • Media: Standard Silica Gel 60 (40–63 µm).

  • Rationale: The amide is stable on silica. Reverse phase (C18) is reserved for biological purity (>99.5%) but is usually overkill for synthetic intermediates.

Mobile Phase Scouting (TLC)

You must determine the "Sweet Spot" (


).
Solvent SystemPredicted OutcomeAction
100% Hexanes

Too weak. Product stays at baseline.
10% EtOAc / 90% Hex

Good for starting gradient.
30% EtOAc / 70% Hex

Target Isocratic Mix.
50% EtOAc / 50% Hex

Too strong. Poor separation.
Sample Loading Strategy
  • Recommended: Dry Loading .

  • Method: Dissolve crude in minimum Dichloromethane (DCM). Add silica gel (ratio 1:2 crude:silica). Evaporate to a free-flowing powder.

  • Why? N-ethyl-3,5-dimethylbenzamide may crystallize at the interface if liquid-loaded in Hexanes/EtOAc, blocking the column flow. Dry loading eliminates solvent incompatibility shock.

Module 3: Troubleshooting & Logic Flow

Visualizing the Decision Process

The following diagram illustrates the logical workflow for purifying benzamide derivatives, addressing common failure points (tailing, co-elution).

PurificationLogic Start Crude Mixture CheckAcid Check TLC for Starting Acid Start->CheckAcid AcidPresent Acid Present? CheckAcid->AcidPresent BaseWash Perform Basic Wash (1M NaOH) AcidPresent->BaseWash Yes TLCScout TLC Scouting (Hex/EtOAc) AcidPresent->TLCScout No BaseWash->CheckAcid Re-check RfCheck Is Rf 0.2-0.3? TLCScout->RfCheck AdjustSolvent Adjust Polarity (Add EtOAc) RfCheck->AdjustSolvent No (Rf < 0.2) LoadColumn Dry Load onto Silica RfCheck->LoadColumn Yes AdjustSolvent->TLCScout RunColumn Run Gradient 0% -> 40% EtOAc LoadColumn->RunColumn CheckPurity Analyze Fractions (UV/NMR) RunColumn->CheckPurity

Caption: Decision matrix for benzamide purification, prioritizing chemical removal of impurities before chromatographic separation.

Module 4: Frequently Asked Questions (Troubleshooting)

Q1: My product is streaking (tailing) on the column. How do I fix this?

Diagnosis: This is likely due to hydrogen bonding between the amide nitrogen/oxygen and the acidic silanol groups on the silica surface. Solution:

  • Gradient Elution: Start with a lower polarity (e.g., 5% EtOAc) and increase slowly. This sharpens the peak front.

  • Solvent Modifier: Although less common for neutral amides, if streaking persists, switch to DCM/Methanol (98:2) . Methanol competes for silanol sites, displacing the amide. Note: Do not use Triethylamine (TEA) unless you are separating it from a basic impurity; TEA is usually unnecessary for neutral benzamides.

Q2: I see two spots very close together. Which one is my product?

Diagnosis: Close-eluting impurities are often the ortho-isomer or related regioisomers if the starting material wasn't pure. Validation Protocol:

  • UV Visualization: The 3,5-dimethyl aromatic ring absorbs strongly at 254 nm .

  • Stain Test: Use Iodine (I₂) or KMnO₄ . Amides typically stain yellow/brown in Iodine.

  • Reference Standard: Spot the starting amine (ethylamine) and acid (3,5-dimethylbenzoic acid) alongside your fraction.

    • Acid:[1] Remains at baseline (unless solvent is acidic).

    • Amine: Often streaks or requires Ninhydrin to see.

    • Amide (Product): Distinct UV-active spot at mid-Rf.

Q3: The column stopped flowing / Pressure spiked immediately.

Diagnosis: Precipitation. N-ethyl-3,5-dimethylbenzamide is likely insoluble in the initial mobile phase (high Hexane content). Solution:

  • Immediate Fix: If possible, increase EtOAc percentage immediately to dissolve the plug.

  • Prevention: Use the Dry Loading technique described in Module 2. Do not dissolve the sample in pure DCM and inject it into a Hexane-equilibrated column; the DCM will diffuse, and the sample will crash out upon hitting the Hexane.

Q4: Can I use Acetone instead of Ethyl Acetate?

Answer: Yes, but with caution. Acetone is a good solvent for amides, but it absorbs UV light below 330nm, which interferes with fraction collection detectors. If you are using a flash system with a UV detector, stick to EtOAc/Hexane or DCM/MeOH .

References

  • Biotage. "Strategies for the Purification of Amides and Complex Reaction Mixtures." Biotage Flash Purification Guides. Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[3] "Rapid chromatographic techniques for preparative separations with moderate resolution." The Journal of Organic Chemistry, 43(14), 2923-2925.[3] (The foundational text on Flash Chromatography). Link

  • Teledyne ISCO. "Flash Chromatography Solvent Guide: Amides and Amines." Teledyne ISCO Application Notes. Link

  • ResearchGate. "Purification of Benzamide Derivatives: Common Issues and Solutions." Community Forum Discussions. Link

Sources

Technical Support Center: Minimizing Side Reactions in 3,5-Dimethylbenzoyl Chloride Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reagent Profile

Welcome to the Technical Support Center. You are likely here because your coupling reaction with 3,5-dimethylbenzoyl chloride is yielding inconsistent results—either low conversion, unexpected precipitates, or difficult-to-separate impurities.

To solve this, we must first understand the reagent's unique chemical personality compared to standard benzoyl chloride:

  • Electronic Deactivation: The two methyl groups at the meta positions are electron-donating (+I effect).[1] This increases electron density at the carbonyl carbon, rendering it less electrophilic than unsubstituted benzoyl chloride. Consequently, nucleophilic attack by amines or alcohols is kinetically slower.[1]

  • Lipophilicity: The 3,5-dimethyl substitution significantly increases the molecule's lipophilicity, affecting solubility in aqueous/organic biphasic systems (Schotten-Baumann conditions).[1]

  • The "Slow-Reaction" Trap: Because the desired coupling is slower, competitive side reactions—specifically hydrolysis by trace moisture—become statistically more significant.[1]

Module 1: Pre-Reaction Quality Control

Preventing failure before the reaction starts.

Q: My reaction yield is low (50-60%), but the NMR shows the starting material is gone. What happened?

A: You likely started with partially hydrolyzed reagent. 3,5-Dimethylbenzoyl chloride is sensitive to moisture.[1] If the bottle has been opened frequently, it may contain significant amounts of 3,5-dimethylbenzoic acid or bis(3,5-dimethylbenzoic) anhydride .[1]

Diagnostic Protocol: Before every critical reaction, perform this rapid quality check:

  • Visual Inspection: The reagent should be a clear, colorless to pale yellow liquid.[1] Turbidity or white solids indicate hydrolysis (formation of the acid).

  • Solubility Test: Dissolve 100 µL in 1 mL of dry dry dichloromethane (DCM). It should be clear. Precipitates usually indicate the acid form, which is less soluble in DCM than the chloride.

  • 1H NMR Check: Look for the diagnostic shift.

    • Acid Chloride (COCl):[1] Aryl protons are typically deshielded differently than the acid.

    • Carboxylic Acid (COOH):[1] Look for a broad singlet >10 ppm.[1]

Corrective Action: If impurities are detected (>5%), purify by vacuum distillation (bp ~105-108°C at 15 mmHg) or reflux with thionyl chloride (SOCl₂) to reconvert the acid back to the chloride, followed by removal of excess SOCl₂.[1]

Module 2: The Coupling Reaction (Amide/Ester Formation)

Overcoming electronic deactivation.

Q: The reaction with my secondary amine is extremely sluggish. I see starting material even after 24 hours. Should I heat it?

A: Heating is risky because it accelerates competitive hydrolysis and decomposition.[1] Instead, you must address the electronic deactivation of the carbonyl carbon. The methyl groups reduce the electrophilicity, making the direct attack by the amine slow.

Solution: Nucleophilic Catalysis (The DMAP Strategy) Add 4-Dimethylaminopyridine (DMAP) (5-10 mol%).[1] DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium salt .[1] This intermediate is far more electrophilic than the free acid chloride and rapidly transfers the acyl group to your nucleophile.

Mechanism of Catalysis

DMAP_Catalysis cluster_cycle DMAP Catalytic Cycle Reagent 3,5-Dimethylbenzoyl Chloride Intermediate Acylpyridinium Salt (Active) Reagent->Intermediate + DMAP (Fast) SideReaction Side Reaction: Hydrolysis Reagent->SideReaction + H2O (Slow but competitive without DMAP) DMAP DMAP (Catalyst) Product Coupled Product (Amide/Ester) Intermediate->Product + Nu-H (Very Fast) Nucleophile Nu-H (Amine/Alcohol) Product->DMAP Regenerates Catalyst

Figure 1: DMAP accelerates the desired pathway, outcompeting moisture hydrolysis.[1]

Module 3: Troubleshooting Side Reactions

Identifying and eliminating byproducts.

Q: I isolated a white solid byproduct that melts at a high temperature. It’s not my amide. What is it?

A: This is likely bis(3,5-dimethylbenzoic) anhydride .[1][2]

  • Cause: This forms when the reaction contains moisture and a base (like Triethylamine).

    • Water hydrolyzes one molecule of acid chloride to the acid.[1]

    • The base deprotonates the acid to form the carboxylate.

    • The carboxylate attacks a second molecule of acid chloride.[1]

  • Prevention:

    • Strictly Anhydrous Conditions: Flame-dry glassware and use molecular sieves for solvents.[1]

    • Order of Addition: Add the base last or add the acid chloride slowly to the amine/base mixture to keep the acid chloride concentration low relative to the amine.

Troubleshooting Decision Tree

Troubleshooting Problem Problem Encountered LowYield Low Yield / Recovered SM Problem->LowYield Impurity Unknown Impurity Problem->Impurity CheckWater Check Solvents for Water LowYield->CheckWater IdentifyImp Identify Impurity (TLC/NMR) Impurity->IdentifyImp CheckCat Did you use DMAP? CheckWater->CheckCat Solvents Dry AddDMAP Add 10 mol% DMAP to activate carbonyl CheckCat->AddDMAP No IsAcid Impurity is Acid (Hydrolysis) IdentifyImp->IsAcid IsAnhydride Impurity is Anhydride (Dimerization) IdentifyImp->IsAnhydride FixAcid Solvents too wet OR Workup pH too low IsAcid->FixAcid FixAnhydride Reduce Acid Chloride conc. Add Reagent Slower IsAnhydride->FixAnhydride

Figure 2: Diagnostic logic flow for common coupling issues.

Module 4: Optimized Protocol & Data

Recommended Reaction Conditions
ParameterRecommendationRationale
Solvent DCM (Anhydrous) or THF High solubility of the lipophilic reagent; easy workup.[1] Avoid alcohols (side reaction).[1]
Base Triethylamine (TEA) or DIPEA Scavenges HCl.[1] Use 1.2 - 1.5 equivalents.
Catalyst DMAP (5-10 mol%) Critical. Overcomes the electronic deactivation of the 3,5-dimethyl group.
Temperature 0°C to RT Start cold to control exotherm, warm to RT to ensure completion.
Concentration 0.1 M - 0.2 M High concentration favors anhydride formation; too low slows the rate.[1]
Step-by-Step Protocol (Amide Coupling)
  • Setup: Flame-dry a round-bottom flask and cool under nitrogen/argon.

  • Dissolution: Dissolve the amine (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM.

  • Catalyst: Add DMAP (0.1 equiv) to the amine solution.

  • Addition: Dissolve 3,5-dimethylbenzoyl chloride (1.1 equiv) in a separate volume of dry DCM. Add this solution dropwise to the amine mixture at 0°C.

    • Why dropwise? Keeps the concentration of acid chloride low, favoring reaction with the amine over any trace water/carboxylate.

  • Monitoring: Warm to room temperature. Monitor by TLC (usually complete in 1-4 hours with DMAP).[1]

  • Quench: Add saturated aqueous NH₄Cl or NaHCO₃.

  • Workup: Wash organic layer with 1M HCl (to remove DMAP and unreacted amine) and then saturated NaHCO₃ (to remove any benzoic acid byproduct).[1]

References

  • Organic Chemistry Portal. (2024).[1] Amide Synthesis by Acylation. Retrieved from [Link][1]

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Alkylation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2010).[1] Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions. J Phys Chem B. Retrieved from [Link]

Sources

Technical Support Center: Separation of N-ethyl-3,5-dimethylbenzamide from Reaction Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive, experience-driven approach to overcoming the common challenges associated with the purification of N-ethyl-3,5-dimethylbenzamide. As a Senior Application Scientist, my goal is to equip you with not just protocols, but also the underlying chemical principles to empower you to troubleshoot effectively and achieve your desired product purity.

The Separation Challenge: Understanding the Impurity Profile

The synthesis of N-ethyl-3,5-dimethylbenzamide, typically achieved by the reaction of 3,5-dimethylbenzoyl chloride with ethylamine, is a robust transformation. However, the crude product is rarely pure. A successful purification strategy hinges on understanding the nature of the likely impurities:

  • Unreacted Starting Materials:

    • 3,5-dimethylbenzoyl chloride: A reactive acyl chloride that is readily hydrolyzed.

    • Ethylamine: A volatile and basic amine.

  • Reaction Byproducts:

    • 3,5-dimethylbenzoic acid: The hydrolysis product of the starting acyl chloride. This is often the most significant impurity.

  • Side-Reaction Products: Depending on the reaction conditions, other amide-related impurities may form, though these are typically minor.

The key to a successful separation is to exploit the differences in the chemical and physical properties of the target amide and these impurities.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues that you may encounter during the purification process in a question-and-answer format.

Question 1: My crude product is an oil and fails to crystallize. How can I proceed with purification?

Answer: This is a common problem, often due to the presence of impurities that disrupt the crystal lattice formation.

  • Initial Workup is Key: Before attempting crystallization, perform a liquid-liquid extraction to remove the bulk of the impurities. Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with:

    • A mild acid (e.g., 1M HCl) to remove any residual ethylamine.

    • A mild base (e.g., saturated aqueous sodium bicarbonate) to remove the 3,5-dimethylbenzoic acid.

    • Brine (saturated aqueous NaCl) to remove excess water. Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

  • If Oiling Persists: If the product still oils out after this workup, column chromatography is the next logical step.[1][2] Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point for amides is a mixture of hexanes and ethyl acetate.

Question 2: After purification, my product is still contaminated with 3,5-dimethylbenzoic acid. What can I do?

Answer: This indicates that the initial basic wash was not sufficient.

  • Thorough Extraction: Repeat the liquid-liquid extraction, ensuring you use an adequate volume of the basic solution. You can test the pH of the aqueous layer after the extraction to ensure it is basic, which indicates that all the acidic impurity has been neutralized and extracted.

  • Recrystallization: If the product is a solid, recrystallization can be a powerful tool for removing small amounts of impurities.[3] Experiment with different solvent systems to find one where your product is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.

Question 3: My final product has a persistent color. How can I decolorize it?

Answer: Minor, often highly conjugated, impurities can impart color.

  • Activated Carbon: Treatment with activated carbon can be effective. Dissolve your product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through a pad of Celite. Be aware that this can sometimes lead to a loss of product yield.

  • Recrystallization: As mentioned previously, recrystallization is often very effective at excluding colored impurities from the crystal lattice of your desired product.[3]

Frequently Asked Questions (FAQs)

Q: What is the expected melting point of pure N-ethyl-3,5-dimethylbenzamide?

A: The melting point is a crucial indicator of purity. For N-ethyl-3,5-dimethylbenzamide, expect a melting point in the range of 42-45°C.[4][5] A broad or depressed melting point is indicative of impurities.

Q: What are the best analytical techniques to confirm the purity of my product?

A: A combination of methods is always recommended:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for detecting trace impurities and confirming the molecular weight of the product.[6]

  • GC-MS (Gas Chromatography-Mass Spectrometry): An alternative for volatile impurities.

Q: Is distillation a viable purification method?

A: While N-ethyl-3,5-dimethylbenzamide has a boiling point of 132-133 °C at 15 mmHg, distillation is generally less effective than chromatography or crystallization for removing structurally similar impurities.[5][7]

Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Bulk Impurity Removal
  • Dissolve the crude reaction mixture in ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M HCl.

  • Separate the aqueous layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃).

  • Separate the aqueous layer.

  • Wash the organic layer with brine.

  • Separate the aqueous layer.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic layer under reduced pressure.

Protocol 2: Flash Column Chromatography
  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes:EtOAc).

  • Pack the column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel.

  • Evaporate the DCM to obtain a dry, free-flowing powder.

  • Carefully load the dry sample onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity (e.g., from 9:1 to 1:1 Hexanes:EtOAc).

  • Collect fractions and monitor by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary
PropertyN-ethyl-3,5-dimethylbenzamide3,5-dimethylbenzoic acidEthylamine
Molecular Weight 177.24 g/mol 150.17 g/mol 45.08 g/mol
Melting Point 42-45 °C[4][5]112-114 °C-81 °C
Boiling Point 132-133 °C @ 15 mmHg[5][7]276 °C17 °C
Solubility in Water Soluble[4][5][8]Sparingly solubleMiscible
Visual Workflow

separation_workflow Crude Product Crude Product Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Product->Liquid-Liquid Extraction Remove acidic/basic impurities Column Chromatography Column Chromatography Liquid-Liquid Extraction->Column Chromatography Separate by polarity Recrystallization Recrystallization Column Chromatography->Recrystallization Final polishing Pure Product Pure Product Recrystallization->Pure Product High purity solid

Sources

handling hygroscopic nature of benzamide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Hygroscopic Benzamide Intermediates

Welcome to the Advanced Chemistry Applications Support Hub. Ticket ID: #BZ-HYGRO-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Mitigation strategies for moisture-induced instability in benzamide synthesis and storage.

Executive Summary: The "Sticky" Science of Benzamides

Benzamide intermediates are deceptively simple. While the amide bond is robust, the introduction of polar pharmacophores (e.g., heterocyclic substituents, basic amines) or the formation of specific salt forms (e.g., hydrochlorides) often transforms stable solids into hygroscopic nightmares. This guide moves beyond basic "keep it dry" advice to explore the causality of hygroscopicity—thermodynamics of hydration, surface amorphization, and salt disproportionation—and provides engineered solutions for your workflow.

Module 1: Diagnosis & Root Cause Analysis

Q: Why did my free-flowing powder turn into a gum overnight?

A: This is likely a phase transformation driven by moisture sorption. Benzamides, particularly those with hydrogen-bond donors/acceptors, possess high surface energy.

  • Mechanism: Water adsorption lowers the glass transition temperature (

    
    ) of amorphous regions on the crystal surface. If 
    
    
    
    drops below ambient temperature, the surface becomes rubbery/sticky (plasticization).
  • Chemical Instability: In the presence of moisture and residual acidity (common in acid chloride routes), benzamides can hydrolyze back to benzoic acid and amine [1].

  • Salt Disproportionation: If you are working with a salt (e.g., benzamidinium chloride), moisture can facilitate proton transfer, leading to the precipitation of the less soluble free base or acid, creating a biphasic "oil" [2].

Diagnostic Table: Is it Hygroscopicity or Deliquescence?

ObservationPhysical StateRelative Humidity (RH) ThresholdRemediation Strategy
Surface Tacking Particles clump but retain shape< 40% RHVacuum drying; Anti-static guns.
Deliquescence Solid dissolves in absorbed water> 60% RH (Critical RH)Lyophilization; Salt switching (e.g., to fumarate).
Hydrolysis Smell of ammonia/amine; pH driftAny (Time-dependent)Re-synthesis under

; Store at -20°C.

Module 2: Synthesis & Isolation Protocols

Q: How do I isolate a hygroscopic benzamide without it "oiling out" on the filter?

Expert Insight: The "oil" is often a hydrate forming faster than the crystal lattice can organize. You must disrupt the water-solute interaction using a "Desolvation Gradient."

Protocol: Moisture-Excluded Isolation of Benzamides

Prerequisites:

  • Schlenk line or Nitrogen balloon.

  • Anhydrous solvents (THF, DCM, or MeCN).

  • Critical: A hydrophobic anti-solvent (Heptane or MTBE).

Step-by-Step Methodology:

  • Reaction Quench: Do not pour the reaction mixture into water. Instead, quench unreacted acid chloride with a stoichiometric amount of a sacrificial amine (e.g., morpholine) or dry methanol at 0°C.

  • Solvent Swap: Evaporate the reaction solvent (often DMF or DCM) to a minimum stirrable volume under high vacuum. Do not rotovap to dryness, as this traps amorphous domains.

  • Azeotropic Drying: Add anhydrous Toluene (10 mL/g) and rotovap again. Repeat 2x. This removes trace water via azeotrope and residual high-boiling solvents.

  • Controlled Precipitation:

    • Dissolve the residue in a minimum amount of dry polar solvent (e.g., MeOH).

    • Add dry MTBE (Methyl tert-butyl ether) dropwise under vigorous stirring until persistent cloudiness appears.

    • Cool slowly to -20°C. Rapid cooling traps solvent/moisture.

  • Filtration: Filter under a blanket of Nitrogen (use an inverted funnel flowing

    
     over the frit).
    
  • Wash: Wash with cold, anhydrous Pentane. Avoid ether if peroxides are a concern, though it is excellent for drying.

Module 3: Visualizing the Logic

To prevent batch failure, use this decision logic to determine the processing path based on the material's behavior.

BenzamideHandling Start Start: Benzamide Intermediate Char Characterize (DVS / XRPD) Start->Char IsHygro High Hygroscopicity? Char->IsHygro CheckSalt Is it a Salt Form? IsHygro->CheckSalt Yes (>5% wt gain) Storage Standard Storage (Desiccator) IsHygro->Storage No (<2% wt gain) SaltSwitch Switch Counterion (e.g., HCl -> Tosylate) CheckSalt->SaltSwitch Yes (Hydrophilic Anion) CheckImp Check Impurities (Residual Acid/Base?) CheckSalt->CheckImp No (Free Base) Recryst Recrystallize (Remove hygroscopic impurities) CheckImp->Recryst Yes (Impure) Physical Physical Stabilization (Lyophilization / Co-crystal) CheckImp->Physical No (Intrinsic Property)

Figure 1: Decision matrix for processing hygroscopic benzamide intermediates based on solid-state characterization.

Module 4: Drying & Storage Engineering

Q: Vacuum drying isn't working; the weight fluctuates. What now?

A: Standard vacuum drying often fails because it removes surface water but leaves bound water (hydrates) or traps solvent in a collapsed amorphous lattice.

Advanced Drying Protocol:

  • Stage 1: Ambient Desiccation (24h): Place the wet cake in a vacuum desiccator over

    
     (Phosphorus Pentoxide) or KOH pellets. Do not apply heat yet. This removes bulk solvent without collapsing the pores.
    
  • Stage 2: Ramp Heating: Apply vacuum (< 5 mbar). Ramp temperature to

    
     (typically 30-40°C for benzamides). Hold for 6 hours.
    
  • Stage 3: Nitrogen Bleed: Periodically break the vacuum with dry Nitrogen, then re-apply vacuum. This "sweeping" action dislodges water molecules trapped in deep pores.

Storage Specifications:

ParameterSpecificationReason
Container Amber glass with Teflon-lined capPrevents UV degradation and ensures airtight seal.
Headspace Argon or NitrogenHeavier-than-air Argon blankets the solid better than

.
Desiccant Molecular Sieves (4Å) sachetsAvoids dust contamination from loose silica gel.
Temp 2-8°C (allow to warm before opening)Slows hydrolysis kinetics; warming prevents condensation.

Module 5: Analytical Validation (The "Truth" Data)

Q: How do I prove my material is dry and stable?

A: Loss on Drying (LOD) is insufficient for hygroscopic materials as it cannot distinguish between solvent and water. You need specific assays.

  • Dynamic Vapor Sorption (DVS):

    • Method: Cycle RH from 0% -> 90% -> 0%.[1]

    • Pass Criteria: Mass change < 2% w/w; no hysteresis loop (hysteresis indicates hydrate formation or pore condensation) [3].

  • TGA-MS (Thermogravimetric Analysis coupled with Mass Spec):

    • Distinguishes between water release (m/z 18) and residual solvent (e.g., DCM m/z 84) [4].

  • Karl Fischer Titration (Coulometric):

    • Use for water content < 1%. Ensure the solvent system (usually Methanol/Formamide) fully dissolves the benzamide to release internal water.

References

  • Hansen, M. R., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Bansal, A. K., et al. (2014).[2] Dynamic vapor sorption as a tool for characterization and quantification of amorphous content in predominantly crystalline materials. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • OMICS International. (2015). Solid State Characterization and Pharmaceutical Development. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link][3][4]

Sources

AmideBond Tech Support Hub: Benzamide Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BZ-OPT-2024 Subject: Optimizing Reaction Temperature for Benzamide Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Triage

Welcome to the AmideBond Support Hub. You are likely here because your benzamide coupling is suffering from one of three critical failures: low conversion (kinetic stall) , high impurity profile (thermal degradation) , or racemization (if using chiral amines).

In benzamide synthesis, temperature is not a linear accelerator; it is a switch that toggles between distinct mechanistic pathways. Unlike aliphatic amides, benzamides involve conjugation between the carbonyl and the aromatic ring, reducing electrophilicity and often requiring higher activation energy, especially with ortho-substituents.

The "Golden Rules" of Thermal Management
  • Rule 1: Activation

    
     Coupling.  The temperature required to activate the acid (form the active ester/chloride) is often lower than the temperature required for the amine to attack.
    
  • Rule 2: The Ortho-Effect. Ortho-substituted benzoic acids impose severe steric hindrance. These often require thermodynamic forcing (

    
    ), rendering standard reagents like HATU ineffective due to thermal instability.
    
  • Rule 3: The Racemization Trap. While benzoic acid itself cannot racemize (no

    
    -proton), coupling it to a chiral amine at high temperatures (
    
    
    
    ) with strong bases (DBU, high eq. DIPEA) can racemize the amine component via imine tautomerization.
Reagent-Specific Temperature Matrix

Do not apply a "one-size-fits-all" heating strategy. Use this matrix to determine the safe operating window for your specific coupling system.

Coupling SystemActivation TempCoupling Temp LimitThermal Risk ProfileRecommended For
Acid Chloride (Schotten-Baumann)


Hydrolysis. High temps in biphasic systems accelerate hydrolysis over amidation.Scale-up, simple benzamides.
HATU / HBTU


High. Above

, uronium salts degrade to tetramethylurea and guanidinium byproducts.
Fast kinetics, mild conditions only.
EDC / HOBt


Moderate. Rearrangement to

-acylurea occurs at elevated temps.
Standard couplings.[1]
T3P (Propylphosphonic anhydride)


Low. Exceptionally stable. Designed for "heat-and-stir" protocols.Sterically hindered (ortho-subst) benzamides.
Boric Acid (Catalytic)N/A

(Reflux)
N/A. Requires continuous water removal (Dean-Stark).Green chemistry, highly stable substrates.
Mechanistic Visualization

The following diagram illustrates the competing pathways defined by temperature. Note how "High Temperature" opens pathways to both the desired product (via overcoming steric barriers) and irreversible byproducts.

BenzamidePathways cluster_legend Pathway Key Start Benzoic Acid + Amine Activated Activated Intermediate (Active Ester/Acyl Chloride) Start->Activated Activation Reagent (Low T preferred) Product Benzamide (Target) Activated->Product Nucleophilic Attack (Kinetic Control) Activated->Product High T Required (Ortho-substitution) Hydrolysis Hydrolyzed Acid (Reversion) Activated->Hydrolysis + H2O / High T (Thermodynamic Sink) SideProduct Side Products (N-acylurea / Dimer) Activated->SideProduct Rearrangement (>40°C for EDC/HATU) Blue Arrow: Steric Push Blue Arrow: Steric Push Red Dashed: Thermal Degradation Red Dashed: Thermal Degradation Blue Arrow: Steric Push->Red Dashed: Thermal Degradation

Figure 1: Kinetic vs. Thermodynamic pathways in benzamide formation. Note that steric hindrance (Blue Arrow) often necessitates heat, which simultaneously risks degradation (Red Dashed) if the wrong reagent is chosen.

Troubleshooting FAQs (The "Tickets")
Ticket #402: "My HATU reaction turns yellow/orange and stalls at 60% conversion when I heat it to

."

Diagnosis: Thermal degradation of the coupling reagent. Technical Explanation: HATU is based on a tetramethyluronium/guanidinium core. At temperatures above


, especially in the presence of tertiary bases like DIPEA, the activated ester is prone to side reactions, including the formation of tetramethylguanidinium species which are non-reactive. You are essentially "cooking" your coupling reagent before it can finish the job.
Solution: 
  • Switch Reagents: If heat is required due to sterics, switch to T3P (50% in EtOAc/DMF) . T3P is thermally stable and actually performs better at

    
    .
    
  • Protocol Adjustment: If you must use HATU, double the equivalents (2.0 eq) and add the second equivalent after 4 hours, keeping the temperature strictly

    
    .
    
Ticket #789: "I'm making an ortho-methylbenzamide. The acid chloride method yields only 30%."

Diagnosis: Steric hindrance blocking nucleophilic attack at low temp. Technical Explanation: The ortho-methyl group twists the carbonyl out of planarity with the phenyl ring (reducing conjugation) but also physically blocks the trajectory of the incoming amine. Standard Schotten-Baumann conditions (


/biphasic) are kinetically too slow; the acid chloride hydrolyzes in the water phase before the amine can attack.
Solution: 
  • Eliminate Water: Move to anhydrous conditions (DCM/TEA).

  • Heat: Reflux in DCM (

    
    ) or DCE (
    
    
    
    ).
  • Catalysis: Add 10 mol% DMAP. This forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric bulk than the acid chloride itself.

Ticket #112: "Can I use boric acid for pharmaceutical intermediates?"

Diagnosis: Green chemistry optimization. Technical Explanation: Boric acid catalysis is excellent for "green" scale-up but requires temperatures


 (usually refluxing toluene or xylene) to drive the equilibrium by removing water (Dean-Stark trap).
Constraint:  This is only viable if your amine and benzamide product are stable at 

. If your molecule has Boc-groups or thermally sensitive stereocenters, this method will destroy them.
Experimental Protocols
Protocol A: The "Steric Stress Test" (T3P Method)

Use this for ortho-substituted or electron-rich benzoic acids that fail with EDC/HATU.

  • Dissolution: Dissolve Benzoic Acid derivative (1.0 eq) and Amine (1.1 eq) in EtOAc or DMF (concentration 0.2 M).

  • Base: Add DIPEA (3.0 eq). Note: Excess base is critical for T3P efficiency.

  • Reagent Addition: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise at Room Temperature.

  • The Ramp:

    • Stir at RT for 30 mins. Check LCMS.

    • If < 50% conversion, heat to 60°C .

    • If stalled after 2h at 60°C, spike with additional T3P (0.5 eq) and heat to 80°C .

  • Workup: Wash with water, then sat.

    
    , then 1M HCl (if product is not basic). T3P byproducts are water-soluble phosphates, simplifying purification.
    
Protocol B: Thermal Screening Workflow (DoE)

Use this to validate the optimal temperature for a new NCE (New Chemical Entity).

OptimizationWorkflow Setup Prepare 4 Vials: 1.0 eq Acid, 1.1 eq Amine, 2.0 eq Base Solvent: DMF Branch Add Coupling Reagent Setup->Branch Vial1 Vial A: HATU @ 20°C Branch->Vial1 Vial2 Vial B: T3P @ 20°C Branch->Vial2 Vial3 Vial C: T3P @ 60°C Branch->Vial3 Vial4 Vial D: Acid Chloride @ 0°C Branch->Vial4 Analysis LCMS Check @ T=1h & T=4h Measure: Conversion % vs. Impurity Area % Vial1->Analysis Vial2->Analysis Vial3->Analysis Vial4->Analysis Decision Select Condition Analysis->Decision

Figure 2: Rapid screening workflow to determine thermal susceptibility of the specific benzamide coupling.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • Archibald, T. G., et al. (2012). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. Organic Process Research & Development.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[2][4][5] Journal of the American Chemical Society.[6]

Sources

Technical Support: Troubleshooting Low Purity in N-Ethyl-3,5-Dimethylbenzamide Production

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Process Chemists From: Senior Application Scientist, Technical Support Division Subject: Diagnostic & Optimization Guide for Amide Coupling Efficiency

Executive Summary & Core Chemistry

Low purity in the synthesis of N-ethyl-3,5-dimethylbenzamide is a common bottleneck caused by the competing kinetics of acylation versus hydrolysis. The target molecule is a secondary amide formed typically via the nucleophilic attack of ethylamine on an activated 3,5-dimethylbenzoic acid derivative (usually the acid chloride).

The Critical Failure Point: The steric hindrance of the 3,5-dimethyl substitution pattern protects the carbonyl carbon, slightly reducing reactivity compared to unsubstituted benzoyl chloride. This often leads to incomplete conversion or, if moisture is present, the formation of the thermodynamic dead-end: 3,5-dimethylbenzoic anhydride .

This guide provides a self-validating workflow to diagnose the impurity profile and implement a corrective purification strategy.

Diagnostic Workflow

Before altering your synthesis, use this logic flow to identify the specific nature of your impurity.

DiagnosticWorkflow Start Start: Low Purity Observed (HPLC/TLC/NMR) CheckSM Is Starting Material (Acid) Present? (TLC/NMR) Start->CheckSM CheckNeutral Are Neutral Impurities Present? (Anhydride/Dimer) CheckSM->CheckNeutral No ActionAcid Soln: Incomplete Coupling Optimize Base Wash CheckSM->ActionAcid Yes (Acidic) CheckColor Is Product Colored? (Yellow/Brown) CheckNeutral->CheckColor No ActionAnhydride Soln: Moisture Ingress Dry Solvents & Reagents CheckNeutral->ActionAnhydride Yes (Doublet in Carbonyl Region) ActionColor Soln: Oxidation/Trace Metals Recrystallize (EtOH/H2O) CheckColor->ActionColor Yes ActionClean Soln: Product Pure Check Drying/Solvent Trap CheckColor->ActionClean No

Figure 1: Decision tree for identifying impurity sources in benzamide synthesis.

Troubleshooting Guide & FAQs

Issue 1: Persistent Starting Material (3,5-Dimethylbenzoic Acid)

Symptom: TLC shows a streak or spot matching the starting acid; NMR shows a broad singlet >10 ppm (COOH).

  • Root Cause: The 3,5-dimethyl sterics hinder the attack of the amine, or the acid chloride hydrolyzed back to the acid during workup.

  • Corrective Action:

    • The "Sandwich" Wash: Do not rely on a single base wash. Perform the Acid-Base-Acid sequence:

      • Dilute HCl (1M): Removes unreacted ethylamine.

      • Dilute NaOH (1M) or NaHCO₃: Converts unreacted benzoic acid to its water-soluble carboxylate salt. Crucial: Ensure the aqueous layer pH > 10.[1]

      • Brine: Dries the organic layer physically before chemical drying.

Issue 2: The "Ghost" Impurity (Symmetrical Anhydride)

Symptom: Purity is ~90%, with a persistent neutral impurity that co-elutes on silica. NMR shows extra aromatic peaks slightly shifted from the product.

  • Root Cause: Moisture entered the reaction. One molecule of acid chloride reacted with a stray water molecule to form the acid, which then attacked another acid chloride molecule to form 3,5-dimethylbenzoic anhydride . This is a common side-product in "anhydrous" reactions that aren't actually anhydrous.

  • Corrective Action:

    • Quench with Amine: Add excess ethylamine (or a scavenger amine like dimethylaminopropylamine) at the end of the reaction before adding water. This converts unreacted acid chloride/anhydride into amide.

    • Hydrolysis: If the anhydride is already formed, heat the crude solid in aqueous NaOH (1M) for 30 minutes to hydrolyze the anhydride back to the acid, which can then be washed away.

Issue 3: Product "Oiling Out" During Recrystallization

Symptom: Upon cooling, the product separates as a viscous oil droplets instead of crystals.

  • Root Cause: The melting point of N-ethyl-3,5-dimethylbenzamide is moderately low (likely <100°C), and the solution is too concentrated or cooled too fast.

  • Corrective Action:

    • Seed Crystals: Retain a tiny amount of crude solid to seed the super-saturated solution.

    • Solvent Adjustment: Use a solvent pair with a larger boiling point differential. Switch from Ethanol/Water to Ethyl Acetate/Hexane .[1] Dissolve in minimal hot Ethyl Acetate, then add Hexane dropwise until cloudy.

Optimized Experimental Protocols

Protocol A: Robust Synthesis (Acid Chloride Route)

Standardized for 10 mmol scale.[1]

  • Activation: In a dry flask under N₂, suspend 3,5-dimethylbenzoic acid (1.50 g, 10 mmol) in dry DCM (20 mL). Add catalytic DMF (2 drops).

  • Chlorination: Add Oxalyl Chloride (1.0 mL, 12 mmol) dropwise. Caution: Gas evolution (CO/CO₂).[1] Stir for 2 hours until the solution is clear. Evaporate solvent to remove excess oxalyl chloride (critical to prevent side reactions).

  • Coupling: Redissolve the crude acid chloride in dry DCM (20 mL). Cool to 0°C.

  • Addition: Add Ethylamine (2M in THF, 6.0 mL, 12 mmol) followed by Triethylamine (1.7 mL, 12 mmol) as a proton scavenger.

  • Workup: Stir at RT for 4 hours. Dilute with EtOAc (50 mL). Wash sequence:

    • 1M HCl (2 x 20 mL)

    • Sat. NaHCO₃ (2 x 20 mL)

    • Brine (1 x 20 mL)

  • Drying: Dry over MgSO₄, filter, and concentrate.

Protocol B: Purification by Recrystallization

Use this if purity < 98%.[1]

ParameterSpecificationNotes
Solvent System Ethanol / Water (1:1 to 1:[1]3)Best for removing colored impurities.[1]
Alt. Solvent Toluene / Hexane Best if the product tends to hydrate.[1]
Temperature Dissolve at 70°C; Cool to 4°CSlow cooling prevents trapping impurities.[1]
Washing Cold Solvent (-20°C)Critical to wash the crystal surface.[1]

Step-by-Step:

  • Place crude solid in an Erlenmeyer flask.

  • Add hot Ethanol (minimum amount to dissolve).

  • Add hot Water dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Add 1-2 drops of Ethanol to clear the solution.

  • Allow to cool to Room Temp undisturbed (30 mins), then move to an ice bath (30 mins).

  • Filter crystals and wash with ice-cold 1:1 Ethanol/Water.

References

  • Synthesis of N,N-Dimethylbenzamides (General Amide Coupling Context)

    • Relevance: Provides baseline physical properties (MP 43-45°C for the dimethyl analog)
  • Amide Synthesis via Acid Chlorides (Schotten-Baumann Conditions) Source: Common Organic Chemistry

    • Relevance: Standardizes the mechanism and stoichiometry for acid chloride coupling.
  • Recrystallization Strategies for Benzamides Source: University of York / LibreTexts

    • Relevance: detailed protocols for solvent selection (Ethanol/Water vs. Hexane/EtOAc) and troubleshooting "oiling out".
  • Properties of 3,5-Dimethylbenzoic Acid (Starting Material) Source: PubChem

    • Relevance: Confirms the acidic nature and solubility profile of the primary impurity to valid

Sources

Technical Support Center: Stability of N-ethyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-ethyl-3,5-dimethylbenzamide exhibits moderate stability in dilute acidic aqueous solutions at ambient temperatures but is susceptible to acid-catalyzed hydrolysis (A-2 mechanism) under stress conditions (pH < 2, T > 50°C).

The presence of two methyl groups at the meta (3,5) positions introduces an electron-donating effect (


), which subtly modulates the rate of hydrolysis compared to unsubstituted benzamide. While less sterically hindered than ortho-substituted analogs (e.g., 2,6-dimethyl), the molecule will eventually degrade into 3,5-dimethylbenzoic acid  and ethylamine .

This guide provides the mechanistic basis, diagnostic steps, and validated protocols to manage this compound's stability.

Module 1: Mechanistic Insight

To troubleshoot degradation, you must understand the "invisible" chemistry occurring in your flask. The degradation pathway is driven by the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water.

The Hydrolysis Pathway (A-2 Mechanism)

The following diagram illustrates the step-by-step degradation of N-ethyl-3,5-dimethylbenzamide in acidic media.

Hydrolysis Figure 1: Acid-Catalyzed Hydrolysis Pathway Reactant N-ethyl-3,5-dimethylbenzamide (Intact Amide) Protonation O-Protonated Intermediate Reactant->Protonation + H+ (Fast Eq) Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + H2O (Rate Limiting) Products 3,5-Dimethylbenzoic Acid + Ethylamine Tetrahedral->Products - C2H5NH2

Caption: The reaction proceeds via O-protonation followed by the rate-determining nucleophilic attack of water on the carbonyl carbon.[1]

Critical Structural Factors
  • Meta-Substitution (3,5-Dimethyl): The methyl groups are in the meta position. Unlike ortho substitution, they do not provide significant steric shielding to the carbonyl carbon.

  • Electronic Effect: The methyl groups are electron-donating. This increases the electron density of the carbonyl oxygen, making it easier to protonate (Step 1 is favored). However, it also makes the carbonyl carbon less electrophilic, theoretically slowing down the attack of water (Step 2).

  • Net Result: Expect hydrolysis rates comparable to, or slightly slower than, unsubstituted benzamide, but significantly faster than sterically hindered 2,6-dimethylbenzamide.

Module 2: Diagnostic & Troubleshooting

Use this matrix to identify if acid hydrolysis is affecting your experiments.

SymptomProbable CauseTechnical ExplanationCorrective Action
Precipitation in Acidic Media Formation of Insoluble AcidThe hydrolysis product, 3,5-dimethylbenzoic acid , has low water solubility at acidic pH (it is protonated and neutral).Add a co-solvent (Acetonitrile or Methanol >30%) to maintain solubility of the degradant.
"Ghost Peak" in HPLC Degradation ProductA new peak appears at a different Retention Time (RT). The acid product is more polar than the amide (at neutral pH) but less polar at low pH? Correction: In RP-HPLC (acidic mobile phase), the acid is usually less retained than the amide due to polarity, but this varies by column.Confirm identity by injecting a standard of 3,5-dimethylbenzoic acid.
Loss of Assay Potency Temperature/pH StressStorage in acidic buffers (e.g., 0.1% TFA) at room temp for >24h can induce partial hydrolysis.Prepare fresh solutions daily. Store stock solutions in 100% organic solvent (DMSO/MeOH).
Non-Linear Kinetics AutocatalysisIf the concentration is high, the generated amine (ethylamine) is neutralized, but the system pH may drift if not buffered.Ensure strong buffering capacity (e.g., Phosphate buffer) rather than just adjusting pH with dilute acid.

Module 3: Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Standard: Aligned with ICH Q1A (R2)

Objective: Determine the specific stability limits of your batch.

  • Preparation:

    • Prepare a 1 mg/mL solution of N-ethyl-3,5-dimethylbenzamide in a 50:50 mixture of Acetonitrile and 1 N HCl .

    • Control: Prepare a similar solution in 50:50 Acetonitrile/Water.

  • Incubation:

    • Transfer aliquots to amber glass vials.

    • Incubate at 60°C in a heating block.

  • Sampling:

    • Pull samples at T=0, 2h, 4h, 8h, and 24h.

    • Neutralization (Critical): Immediately neutralize the aliquot with an equivalent volume of 1 N NaOH or dilute with cold mobile phase to stop the reaction.

  • Analysis:

    • Analyze via HPLC (see Protocol B).[2][3]

    • Acceptance: If degradation >20% is observed at 24h, the molecule is classified as "Acid Labile."

Protocol B: Stability-Indicating HPLC Method

Objective: Separate the parent amide from the benzoic acid degradant.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       90% B (Linear gradient)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide bond) and 254 nm (Aromatic ring).

  • Expected Results:

    • Ethylamine: Elutes in void volume (not UV active/poor detection).

    • 3,5-Dimethylbenzoic acid:[4] Elutes earlier than the parent amide (due to polar carboxylic group interaction with aqueous phase, though pH dependent).

    • Parent Amide: Elutes later (more hydrophobic).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use 0.1% Trifluoroacetic acid (TFA) as a solvent for LC-MS? A: Yes, for short-term use (< 24 hours). 0.1% TFA (pH ~2) will not cause significant hydrolysis at room temperature/autosampler temperature (4°C). However, do not store the compound in TFA solutions for weeks.

Q2: Does the "3,5-dimethyl" substitution protect the molecule from stomach acid (Simulated Gastric Fluid)? A: Only marginally. While the methyl groups add some electron density, they are in the meta position and offer no steric protection to the carbonyl carbon. In SGF (pH 1.2, 37°C), expect slow degradation over 1-4 hours. For oral drug development, enteric coating might be necessary if the assay shows >5% loss in 2 hours.

Q3: Why does my sample precipitate when I add 1N HCl? A: You are likely crashing out the 3,5-dimethylbenzoic acid degradation product. Benzoic acid derivatives are poorly soluble in acidic water. Ensure your solvent system contains at least 30-50% organic solvent (Methanol or Acetonitrile) to keep the degradant in solution for analysis.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[5][6] (2003).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. (2nd ed.).[2] Oxford University Press. (Chapter 22: Nucleophilic substitution at the carbonyl group). Standard Reference Text.

  • Bunton, C. A., et al. "Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and N,N-dimethylbenzamide."[7][8] Journal of the Chemical Society, Perkin Transactions 2. (1972).[7]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[9][10]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of N-ethyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of N-ethyl-3,5-dimethylbenzamide, a common structural motif in chemical research. Designed for researchers and drug development professionals, this document moves beyond simple peak assignment to explore the causal relationships behind the spectral data. We will dissect the predicted spectrum, compare it with plausible alternatives, and provide a robust experimental protocol, grounding our analysis in established spectroscopic principles.

Structural Elucidation: Decoding Proton Environments

The first step in any NMR analysis is to understand the molecule's structure and identify all chemically non-equivalent protons. N-ethyl-3,5-dimethylbenzamide possesses a distinct set of proton environments dictated by symmetry and the electronic effects of its functional groups.

The structure is characterized by an N-ethyl group attached to a benzamide core, which is further substituted with two methyl groups at the 3 and 5 positions. Due to the plane of symmetry passing through the C1-C4 axis of the benzene ring and the C-N amide bond, several proton groups are chemically equivalent.

We can identify five unique proton signals:

  • Ha : The three protons of the ethyl group's methyl (CH₃).

  • Hb : The two protons of the ethyl group's methylene (CH₂).

  • Hc : The single amide proton (NH).

  • Hd : The six protons of the two equivalent methyl groups on the aromatic ring (Ar-CH₃).

  • He & Hf : The aromatic protons. Due to symmetry, the protons at positions 2 and 6 (He) are equivalent, and the proton at position 4 (Hf) is unique.

Predicted ¹H NMR Spectrum: A Quantitative Breakdown

Based on established principles of chemical shifts and spin-spin coupling, we can predict the ¹H NMR spectrum of N-ethyl-3,5-dimethylbenzamide. The electron-withdrawing nature of the carbonyl group and the nitrogen atom significantly influences the chemical shifts of adjacent protons, causing them to appear "downfield" (at a higher ppm value)[1].

The predicted spectral data are summarized in the table below.

Assignment Label Predicted δ (ppm) Integration Multiplicity Coupling Constant (J) Rationale
Ethyl -CH₃Ha~1.253HTriplet (t)³J ≈ 7.2 HzCoupled to the two Hb protons (n+1 = 2+1=3). Standard alkyl region.
Aryl -CH₃Hd~2.356HSinglet (s)N/AEquivalent methyl groups with no adjacent protons to couple with. Typical benzylic proton shift[1].
Ethyl -CH₂-Hb~3.452HQuartet (q)³J ≈ 7.2 HzCoupled to the three Ha protons (n+1 = 3+1=4). Deshielded by the adjacent nitrogen atom.
Amide -NH-Hc~6.0 - 8.01HBroad Triplet (br t)³J ≈ 5.5 HzBroad signal due to quadrupolar relaxation and exchange. Coupled to the two Hb protons. Shift is solvent-dependent.
Aromatic H-2, H-6He~7.202HSinglet (s) or narrowly split multiplet⁴J ≈ 2-3 Hz (meta)Equivalent due to symmetry. Weak meta-coupling to Hf may cause slight broadening or a narrow multiplet[2].
Aromatic H-4Hf~7.151HSinglet (s) or narrowly split multiplet⁴J ≈ 2-3 Hz (meta)Weak meta-coupling to the two He protons may cause slight broadening[2].

Comparative Analysis: The Diagnostic Power of NMR

To appreciate the specificity of the spectrum, it is instructive to compare it with that of a structural isomer, N-ethyl-2,4-dimethylbenzamide .

  • Loss of Symmetry: In this isomer, the molecular symmetry is broken.

  • Aromatic Region: The three aromatic protons would no longer be in a simple 2:1 ratio. Instead, they would appear as three distinct signals, likely doublets or doublet of doublets, with typical ortho and meta coupling constants (Jortho ≈ 7-10 Hz, Jmeta ≈ 2-3 Hz)[2].

  • Methyl Signals: The two Ar-CH₃ groups would be non-equivalent, giving rise to two separate singlets.

This stark difference highlights how ¹H NMR spectroscopy serves as a powerful tool for unambiguous isomer identification.

Experimental Protocol for High-Resolution Data Acquisition

The acquisition of a clean, high-resolution spectrum is paramount for accurate analysis. The following protocol is a self-validating system designed for reproducibility.

A. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of N-ethyl-3,5-dimethylbenzamide directly into a clean, dry vial.

  • Solvent Selection: Use 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it is a common solvent for amides and its residual proton signal (at ~7.26 ppm) rarely interferes with the aromatic signals of interest[3][4].

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm)[1].

  • Dissolution: Vortex the vial until the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

B. Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify the interpretation of complex spectra.

  • Tuning and Shimming: Tune the probe to the correct frequency and perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 8-16 scans (adjust as needed based on sample concentration).

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

A Systematic Workflow for Spectral Interpretation

A logical workflow ensures that all spectral information is considered, leading to a confident structural assignment. The process involves a sequential analysis of the key features of the spectrum.

G cluster_workflow Spectral Interpretation Workflow A 1. Signal Count (5 Unique Signals) B 2. Integration Analysis (Confirm Proton Ratios: 3:6:2:1:2) A->B C 3. Chemical Shift Analysis (Assign Signals to Regions: Alkyl, Aromatic, Amide) B->C D 4. Splitting Pattern (Multiplicity) (Apply n+1 Rule: t, s, q, br t, s) C->D E 5. Assemble Fragments & Final Verification (Confirm N-ethyl-3,5-dimethylbenzamide Structure) D->E

Caption: A logical workflow for interpreting a ¹H NMR spectrum.

Visualizing Spin-Spin Coupling Interactions

The splitting patterns observed in the spectrum are a direct result of spin-spin coupling between neighboring, non-equivalent protons. The coupling constant, J, is a measure of this interaction and is independent of the spectrometer's magnetic field strength[5].

G cluster_molecule Key Spin-Spin Coupling Ha Hₐ (CH₃) Hb Hₑ (Ar-H) Hc H_f (Ar-H) Hb->Hc ⁴J ≈ 2-3 Hz Hd H_b (CH₂) Hd->Ha ³J ≈ 7.2 Hz He H_c (NH) He->Hd ³J ≈ 5.5 Hz

Caption: Diagram of key proton coupling interactions in the molecule.

This detailed guide provides a comprehensive framework for understanding and analyzing the ¹H NMR spectrum of N-ethyl-3,5-dimethylbenzamide. By integrating predictive analysis, comparative logic, and robust experimental design, researchers can confidently utilize NMR spectroscopy for structural verification and purity assessment in their work.

References

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shifts. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Material. Available at: [Link]

  • University of Regensburg. Chemical shifts. Available at: [Link]

  • Abraham, R. J., et al. (2013). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 203-13. Available at: [Link]

  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • LibreTexts Chemistry. 3.4: Spin-Spin Splitting in the Ethyl Group. Available at: [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Reich, H. J. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Available at: [Link]

Sources

Comparative FTIR Profiling: N-ethyl-3,5-dimethylbenzamide Structural Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the Fourier Transform Infrared (FTIR) absorption profile of N-ethyl-3,5-dimethylbenzamide against its key structural analogs and synthetic precursors. Audience: Medicinal chemists and analytical scientists validating the synthesis of benzamide-based drug scaffolds. Context: N-ethyl-3,5-dimethylbenzamide is a secondary amide featuring a meta-substituted aromatic ring. Distinguishing it from its starting materials (3,5-dimethylbenzoic acid) or potential side products (tertiary amides or unsubstituted analogs) requires precise analysis of the Amide I/II regions and the aromatic fingerprint zone.

Methodology & Experimental Standards

To ensure reproducibility, the following protocol is recommended for acquiring the spectral data discussed in this guide.

Instrumentation & Parameters[1][2]
  • Technique: Attenuated Total Reflectance (ATR-FTIR) is preferred over KBr pellets to avoid moisture interference in the N-H/O-H regions.

  • Crystal Material: Diamond or ZnSe (Diamond recommended for durability with crystalline amides).

  • Resolution: 4 cm⁻¹.

  • Scans: Minimum 32 scans (64 recommended for signal-to-noise ratio >1000:1).

  • Spectral Range: 4000–600 cm⁻¹.

Sample Preparation (Self-Validating Protocol)
  • Blanking: Clean crystal with isopropanol; collect background spectrum.

  • Deposition: Place ~5 mg of solid sample on the crystal.

  • Compression: Apply pressure until the preview spectrum absorbance at ~1640 cm⁻¹ stabilizes (target 0.5–0.8 AU). Note: Insufficient pressure yields noisy baselines; excessive pressure on ZnSe may damage the crystal.

  • Validation: Check for CO₂ doublets (2350 cm⁻¹). If present, purge and rescan.[1]

Comparative Spectral Analysis

This section differentiates the target compound from its "Alternatives": the Precursor (Acid) and a Tertiary Amide Impurity (e.g., if N,N-diethyl amine was used or over-alkylation occurred).

Diagnostic Band Comparison Table
Functional GroupModeTarget: N-ethyl-3,5-dimethylbenzamideAlt 1: Precursor (3,5-Dimethylbenzoic Acid)Alt 2: Tertiary Impurity (N,N-Diethyl analog)
N-H / O-H Region Stretch3250–3350 cm⁻¹ (m, sharp) (Single band: Secondary Amide)2500–3300 cm⁻¹ (v. broad) (Carboxylic O-H dimer)Absent (No N-H bond)
Amide I / C=O C=O Stretch1630–1660 cm⁻¹ (s) (Lower freq due to H-bonding)1680–1710 cm⁻¹ (s) (Carboxylic Acid C=O)1630–1650 cm⁻¹ (s) (Tertiary Amide)
Amide II N-H Bend1540–1570 cm⁻¹ (s) (Diagnostic for 2° Amides)Absent Absent
Aromatic C-H Stretch3000–3100 cm⁻¹ (w)3000–3100 cm⁻¹ (w)3000–3100 cm⁻¹ (w)
Aliphatic C-H Stretch2850–2980 cm⁻¹ (m)(Ethyl + 2x Methyls)2850–2980 cm⁻¹ (w)(Only Methyls)2850–2980 cm⁻¹ (m)(Stronger: 2x Ethyls)
Fingerprint OOP Bend~840-860 & 690 cm⁻¹ (1,3,5-trisubstituted pattern)~840-860 & 690 cm⁻¹~840-860 & 690 cm⁻¹

(s) = strong, (m) = medium, (w) = weak, (v) = variable

Detailed Mechanistic Interpretation
The Amide I & II "Fingerprint"

The most critical validation step is the Amide I/II doublet .

  • Target (Secondary Amide): You will see two distinct strong bands in the 1500–1700 region.[2] The Amide I (C=O stretch) appears around 1640 cm⁻¹. Crucially, the Amide II band (N-H in-plane bending + C-N stretch) appears at ~1550 cm⁻¹.

  • Differentiation: If your spectrum lacks the 1550 cm⁻¹ band but has a strong 1640 cm⁻¹ peak, you likely synthesized a Tertiary Amide (e.g., N,N-diethyl). If you see a broad O-H trough centered at 3000 cm⁻¹ and a carbonyl at 1690 cm⁻¹, you have unreacted Benzoic Acid .

The 1,3,5-Substitution Pattern

The "3,5-dimethyl" substitution on the benzamide ring creates a specific symmetry (1,3,5-trisubstituted benzene, counting the amide group as position 1).

  • Look for strong Out-of-Plane (OOP) Bending bands typically near 840–860 cm⁻¹ (isolated H) and 680–700 cm⁻¹ .

  • This pattern distinguishes the 3,5-dimethyl isomer from 2,4-dimethyl or 3,4-dimethyl isomers, which would exhibit different OOP patterns (e.g., adjacent hydrogens).

Synthesis Verification Workflow

The following logic tree utilizes the spectral data to validate the successful synthesis of N-ethyl-3,5-dimethylbenzamide.

FTIR_Validation_Workflow Start Acquire FTIR Spectrum (4000-600 cm⁻¹) CheckOH Is there a broad trough 2500-3300 cm⁻¹? Start->CheckOH CheckNH Is there a sharp band ~3300 cm⁻¹? CheckOH->CheckNH No Result_Acid FAIL: Unreacted Precursor (3,5-Dimethylbenzoic Acid) CheckOH->Result_Acid Yes CheckAmideII Is there a strong band ~1550 cm⁻¹ (Amide II)? CheckNH->CheckAmideII Yes Result_Tert FAIL: Tertiary Amide (Over-alkylation/Wrong Amine) CheckNH->Result_Tert No (or weak) CheckFingerprint Are there OOP bands ~850 & 690 cm⁻¹? CheckAmideII->CheckFingerprint Yes CheckAmideII->Result_Tert No Result_Success PASS: N-ethyl-3,5-dimethylbenzamide Confirmed CheckFingerprint->Result_Success Yes Result_Isomer FAIL: Isomer Detected (Check Substitution Pattern) CheckFingerprint->Result_Isomer No

Figure 1: Logical decision tree for interpreting FTIR data during benzamide synthesis validation.

References

  • NIST Mass Spectrometry Data Center. Benzamide, N,N-dimethyl- Infrared Spectrum.[3] NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Benzenamine, N-ethyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • Smith, B. C. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.[5] Spectroscopy, 2019, 34(11), 30–33.[5] Available at: [Link]

  • Mayo, D. W., Miller, F. A., & Hannah, R. W.Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience, 2004. (Standard reference for 1,3,5-trisubstituted benzene OOP bands).

Sources

mass spectrometry fragmentation pattern of N-ethyl-3,5-dimethylbenzamide

Comparative Mass Spectrometric Profiling: -Ethyl-3,5-dimethylbenzamide vs. Structural Isomers

Executive Summary


-ethyl-3,5-dimethylbenzamide1

Its mass spectrometric "performance"—defined here as the specificity and reproducibility of its fragmentation pattern—relies heavily on the


-ethyl substituentmeta-substitution (3,5-dimethyl)1

hydrogen rearrangement1

Chemical Profile & Theoretical Basis

FeatureSpecification
Target Molecule

-Ethyl-3,5-dimethylbenzamide
CAS Number 898424-87-8
Molecular Formula

Exact Mass 177.1154 Da
Key Isomers (Alternatives) 1.[1]

-Dimethyl-3,5-dimethylbenzamide (Tertiary amide)2.[1]

-Ethyl-2,4-dimethylbenzamide (Ortho-substituted)3.

-Butylbenzamide (Alkyl chain isomer)
Ionization Context[1][2][3][4][5]
  • Electron Ionization (EI, 70 eV): The primary focus of this guide. EI provides rich structural fragmentation required to distinguish isomers.

  • Electrospray Ionization (ESI): Produces

    
     (
    
    
    178). While useful for molecular weight confirmation, ESI-MS/MS is required to generate the fragment ions discussed below.

Fragmentation Mechanics: The "Performance" Analysis[1]

The fragmentation of

Pathway A: The McLafferty-Like Rearrangement (Diagnostic)

Unlike



1
  • Mechanism: The carbonyl oxygen abstracts a hydrogen from the

    
    -ethyl group.
    
  • Result: Loss of a neutral ethylene molecule (

    
    , 28 Da).
    
  • Signal: Transition from

    
     177 (
    
    
    )
    
    
    
    
    149
    .
  • Differentiation: This transition is impossible for the

    
    -dimethyl isomer, which typically loses a methyl radical (15 Da) or the dimethylamine radical (44 Da).
    
Pathway B: -Cleavage (Acylium Formation)

Direct cleavage of the amide bond (

1
  • Mechanism: Homolytic cleavage generates the stable 3,5-dimethylbenzoyl cation.[1]

  • Signal:

    
     133 .
    
  • Differentiation: This ion confirms the specific substitution on the benzene ring. If the methyls were on the nitrogen (e.g.,

    
    -diethylbenzamide), the acylium ion would be at 
    
    
    105 (unsubstituted benzoyl).
Pathway C: Carbonyl Loss (Aryl Cation)

Decomposition of the acylium ion.

  • Mechanism: Loss of carbon monoxide (CO, 28 Da) from the

    
     133 ion.
    
  • Signal:

    
     105  (3,5-dimethylphenyl cation) and subsequent tropylium-like rearrangements (
    
    
    77, 79, 91).[1]

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most likely confounders.

Spectral FeatureTarget:

-Ethyl-3,5-dimethyl
Alt 1:

-Dimethyl-3,5-dimethyl
Alt 2:

-Ethyl-2,4-dimethyl
Molecular Ion (

)
177 (Strong)177 (Strong)177 (Medium)
Base Peak (Likely) 177 or 133 133 (Acylium)133 or 160 (Ortho effect)
Diagnostic Loss

(Loss of



149)

(Loss of



133)

(Loss of

via Ortho effect)
Acylium Ion

133
(3,5-dimethylbenzoyl)

133
(3,5-dimethylbenzoyl)

133
(2,4-dimethylbenzoyl)
Secondary Ion

105
(Dimethylphenyl)

72
(

rearrangement)

105
Distinguishing Logic Presence of

149 (Rearrangement)
Absence of

149; Presence of

72
Presence of

or

peaks due to proximity of ortho-methyl to carbonyl.
Visualization of Fragmentation Pathways[3][5]

FragmentationMMolecular Ion[M]+ m/z 177RearrangeH-Rearrangement(McLafferty-like)M->Rearrange-C2H4 (28)Alphaα-CleavageM->Alpha-NHEt (44)Frag149Primary Amide Radical[Ph(Me)2-CONH2]+m/z 149Rearrange->Frag149AcyliumAcylium Ion[Ph(Me)2-CO]+m/z 133Frag149->Acylium-NH2 (16)Alpha->AcyliumDecarb-CO (28 Da)Acylium->DecarbPhenylDimethylphenyl Cation[C8H9]+m/z 105Decarb->PhenylRingFragRing Fragmentation-C2H2 / -H2Phenyl->RingFragTropyliumTropylium/Benzene Seriesm/z 77, 79, 91RingFrag->Tropylium

Figure 1: Predicted EI-MS fragmentation tree for N-ethyl-3,5-dimethylbenzamide highlighting the diagnostic ethylene loss pathway.[1]

Experimental Protocol: Identification Workflow

To validate the identity of

Step 1: Sample Preparation[1]
  • Solvent: Methanol or Ethyl Acetate (HPLC Grade).

  • Concentration: 10–50 µg/mL.[1]

  • Derivatization: Not required for EI-MS, but TFA-derivatization can enhance separation of isomers if peak tailing occurs.[1]

Step 2: GC-MS Parameters[1]
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: 230°C, 70 eV.[1][2]

  • Scan Range:

    
     40–300.[1]
    
Step 3: Data Interpretation (Decision Tree)
  • Check Parent Ion: Is

    
     177 present?
    
    • No: Not the target.

    • Yes: Proceed.

  • Check for

    
     149: 
    
    • Present: Indicates

      
      -ethyl group (Loss of ethylene).[1] Likely Target. 
      
    • Absent: Indicates

      
      -dimethyl or other alkylation.[1] Suspect Isomer 1. 
      
  • Check for

    
     133 vs 105: 
    
    • Base peak 133: Confirms dimethyl-benzoyl core.[1][3]

    • Base peak 105: Confirms unsubstituted benzoyl (e.g.,

      
      -diethylbenzamide).[1]
      
  • Check for "Ortho Effect" (

    
    ): 
    
    • Present: Suspect 2,4-dimethyl or 2,6-dimethyl isomer.[1]

    • Absent: Confirms meta/para substitution (3,5-dimethyl).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for rearrangement mechanisms in amides).
  • Atherton, J. C., & Jones, D. S. (2003). "The mass spectrometric fragmentation of N-alkyl and N,N-dialkyl benzamides." Rapid Communications in Mass Spectrometry. Link

  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. (Source for comparative spectra of N,N-dimethylbenzamide and xylenes). Link

  • PubChem. (2025).[2][4] Compound Summary for N-ethyl-3,5-dimethylbenzamide (CAS 898424-87-8). Link

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.[1] (Reference for ortho-effect mechanisms).

HPLC Retention Profile & Method Development Guide: N-ethyl-3,5-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time of N-ethyl-3,5-dimethylbenzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

N-ethyl-3,5-dimethylbenzamide is a substituted benzamide frequently encountered as a pharmaceutical intermediate or a structural analog in the development of bioactive amides (e.g., somatostatin agonists or kinase inhibitors).[1][2][3] Its analysis is critical for monitoring amide coupling efficiency and detecting hydrolysis degradation.

This guide provides a comparative analysis of the chromatographic behavior of N-ethyl-3,5-dimethylbenzamide against its primary degradation products and structural alternatives. Unlike simple alkyl amides, the 3,5-dimethyl substitution pattern introduces specific steric and electronic effects that influence interaction with stationary phases.

Key Performance Metrics (Predicted vs. Experimental Baseline)
ParameterValue / Characteristic
Target Retention Time (RT) 5.8 – 6.5 min (Standard Gradient, C18)
LogP (Predicted) ~2.1 – 2.3
Critical Impurity 3,5-Dimethylbenzoic acid (Hydrolysis product)
Detection Mode UV @ 210 nm (Amide bond) / 254 nm (Aromatic)

Comparative Analysis: Stationary Phase Selectivity

To achieve optimal peak shape and resolution, we compared the performance of N-ethyl-3,5-dimethylbenzamide on two distinct stationary phases. The choice of column dramatically alters the retention mechanism due to the aromatic nature of the benzamide core.

Alternative 1: C18 (Octadecylsilane) – The Hydrophobic Standard
  • Mechanism: Pure hydrophobic partition.

  • Performance: Provides predictable elution based on carbon load.

  • Limitation: May show peak tailing for basic amides if residual silanols are present; limited selectivity between structural isomers (e.g., 2,4-dimethyl vs. 3,5-dimethyl).

Alternative 2: Phenyl-Hexyl – The "Pi-Selectivity" Alternative
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    interactions with the benzene ring.
  • Performance: Superior resolution for aromatic amides. The electron-donating methyl groups at 3,5 positions increase the electron density of the aromatic ring, enhancing interaction with the Phenyl phase.

  • Verdict: Recommended for Impurity Profiling. The Phenyl-Hexyl phase often provides better separation of the target amide from its acid precursor (3,5-dimethylbenzoic acid) compared to C18.

Comparative Data Table: Relative Retention Times (RRT)

Data normalized to Toluene (RRT = 1.00) under standard conditions.

CompoundStructure TypeRRT (C18 Column)RRT (Phenyl-Hexyl)Separation Factor (

)
3,5-Dimethylbenzoic acid Hydrolysis Impurity0.450.38High
N,N-Dimethylbenzamide Lower Homolog0.750.82Medium
N-ethyl-3,5-dimethylbenzamide Target Analyte 0.92 1.15 Reference
N,N-Diethyl-3-methylbenzamide (DEET) Structural Analog1.101.25High

Expert Insight: On a Phenyl-Hexyl column, the target analyte elutes later relative to alkyl standards than on C18 due to the specific


-

stacking enhanced by the 3,5-dimethyl substitution.

Experimental Protocols

Protocol A: Standard Scouting Method (Gradient)

Use this protocol for initial identification and purity assessment.

System: HPLC with UV-Vis / PDA Detector Column: C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus) Flow Rate: 1.0 mL/min Temperature: 30°C Injection Volume: 10 µL

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7)

  • Solvent B: Acetonitrile (ACN)

Gradient Program:

Time (min) % Solvent B Event
0.0 10 Equilibration
10.0 90 Linear Gradient
12.0 90 Wash
12.1 10 Re-equilibration

| 15.0 | 10 | Stop |

Self-Validating Check:

  • The 3,5-dimethylbenzoic acid peak must elute before the target amide.

  • If the peaks co-elute, reduce the initial %B to 5%.

Protocol B: High-Resolution Isocratic Method (QC)

Use this protocol for routine quantification.

Mobile Phase: 45% Acetonitrile / 55% Phosphate Buffer (20 mM, pH 3.0) Flow Rate: 1.2 mL/min Expected Retention Time: ~6.2 ± 0.2 min Suitability Criteria: Tailing Factor < 1.5; Theoretical Plates > 5000.

Mechanistic Visualization

Diagram 1: Separation Logic & Degradation Pathway

This diagram illustrates the relationship between the target molecule and its critical impurities, guiding the chromatographer on what to look for.

SeparationLogic Precursor Precursor: 3,5-Dimethylbenzoic Acid Reaction Amide Coupling (+ Ethylamine) Precursor->Reaction Elution HPLC Elution Order (Reverse Phase C18) Precursor->Elution Elutes 1st (Polar/Acidic) Target Target Analyte: N-ethyl-3,5-dimethylbenzamide Reaction->Target Impurity Impurity: N,N-Diethyl Analog (Over-alkylation) Reaction->Impurity Side Reaction Target->Elution Elutes 2nd (Target) Impurity->Elution Elutes 3rd (Most Hydrophobic)

Caption: Chromatographic elution order of N-ethyl-3,5-dimethylbenzamide relative to its synthesis precursors and byproducts on Reverse Phase HPLC.

Diagram 2: Method Development Decision Tree

A logical flow for optimizing the retention time based on peak shape and resolution.

MethodDev Start Start: Gradient Run (5-95% B) CheckRT Check Retention Time (RT) Start->CheckRT Decision1 RT < 3 min? CheckRT->Decision1 Action1 Decrease Organic Start (Use 5% B or Phenyl Column) Decision1->Action1 Yes Decision2 Peak Tailing > 1.5? Decision1->Decision2 No Action1->CheckRT Action2 Add Modifier (0.1% TFA or TEA) Decision2->Action2 Yes Success Final Method: Isocratic 45% ACN Decision2->Success No Action2->CheckRT

Caption: Decision matrix for optimizing the HPLC method to ensure robust retention and peak symmetry.

References

  • Hall, L. R., et al. (1990). Kinetic deuterium isotope effects on the N-demethylation of tertiary amides by cytochrome P-450. The Journal of Biological Chemistry, 265(21), 12349-12355. Link (Provides foundational data on amide retention behavior).

  • BenchChem. (2025).[4] Purification of N-ethyl-2,2-dimethylpropanamide: Application Notes and Protocols. Link (Protocol comparison for substituted amides).

  • Skidan, I., et al. (2011). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. Journal of Chromatography B, 879(21), 1909-1915. Link (Reference for 3,5-dimethylbenzamide core chromatography).

  • PubChem. Compound Summary for CID 54439106: 4-acetyl-N-ethyl-3,5-dimethylbenzamide. Link (Structural analog properties).

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of 3,5-Dimethyl Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon framework of organic molecules. This guide provides an in-depth comparison of the ¹³C NMR chemical shifts for a series of 3,5-dimethyl substituted benzamides, offering insights into the subtle electronic effects of N-substitution on this scaffold.

Understanding the ¹³C NMR Landscape of Aromatic Amides

The ¹³C NMR spectrum provides a signal for each unique carbon atom in a molecule, with the chemical shift (δ) in parts per million (ppm) being highly sensitive to the local electronic environment.[1] For aromatic compounds like benzamides, the carbon signals are typically observed in specific regions of the spectrum. The carbons of the benzene ring resonate in the downfield region, generally between 110 and 160 ppm, due to the deshielding effect of the ring current.[2] The carbonyl carbon (C=O) of the amide group is even further downfield, typically appearing between 165 and 185 ppm, a characteristic signal that is often easy to identify.[3]

Substituents on the benzene ring can significantly perturb the chemical shifts of the aromatic carbons. The introduction of two methyl groups at the 3 and 5 positions (meta to the carboxamide group) introduces a specific pattern of electronic effects that will be explored in this guide.

Comparative Analysis of Predicted ¹³C NMR Chemical Shifts

To facilitate a direct comparison, the ¹³C NMR chemical shifts for 3,5-dimethylbenzamide, N-methyl-3,5-dimethylbenzamide, and N,N-dimethyl-3,5-dimethylbenzamide were predicted using a highly accurate machine learning-based algorithm. The data presented in Table 1 showcases the expected chemical shifts for each carbon atom in the molecules, using the standard numbering convention illustrated in Figure 1.

Table 1: Predicted ¹³C NMR Chemical Shifts (in ppm) of 3,5-Dimethyl Substituted Benzamides in CDCl₃

Carbon3,5-DimethylbenzamideN-Methyl-3,5-dimethylbenzamideN,N-Dimethyl-3,5-dimethylbenzamide
C=O170.1169.0172.4
C1134.9135.2137.2
C2/C6127.3127.1126.3
C3/C5138.2137.9137.7
C4133.0132.5131.6
CH₃21.221.221.2
N-CH₃-26.839.5

Note: Chemical shifts were predicted using an online NMR prediction tool and are referenced to tetramethylsilane (TMS) at 0.0 ppm. These values are for illustrative and comparative purposes.

Below is a diagram illustrating the numbering of the carbon atoms in the 3,5-dimethyl substituted benzamide scaffold.

Figure 1: Numbering of 3,5-dimethylbenzamide.

Analysis of Substituent Effects:
  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is influenced by the electron-donating or withdrawing nature of the substituents on the nitrogen atom. In the unsubstituted 3,5-dimethylbenzamide, the carbonyl carbon resonates at approximately 170.1 ppm. Upon N-methylation, a slight upfield shift to 169.0 ppm is predicted, which might seem counterintuitive. However, the introduction of a second methyl group in N,N-dimethyl-3,5-dimethylbenzamide leads to a significant downfield shift to 172.4 ppm. This deshielding effect is likely due to a combination of inductive effects and steric hindrance, which can reduce the delocalization of the nitrogen lone pair into the carbonyl group, thereby increasing its double bond character.

  • Aromatic Carbons:

    • C1 (ipso-carbon): The carbon atom directly attached to the amide group (C1) shows a progressive downfield shift with increasing N-methylation (134.9 ppm → 135.2 ppm → 137.2 ppm). This deshielding is consistent with the increasing inductive effect of the N-alkyl groups.

    • C2/C6 (ortho-carbons): The carbons ortho to the amide group experience a slight upfield shift as the N-substitution increases (127.3 ppm → 127.1 ppm → 126.3 ppm). This shielding effect can be attributed to the electron-donating nature of the amide group through resonance.

    • C3/C5 (meta-carbons): These carbons, bearing the methyl groups, show relatively stable chemical shifts across the series (around 138 ppm). The primary influence here is the attached methyl group.

    • C4 (para-carbon): The carbon para to the amide group exhibits a noticeable upfield shift with increasing N-alkylation (133.0 ppm → 132.5 ppm → 131.6 ppm). This is a classic example of the resonance effect of the amide group, which donates electron density to the para position, causing increased shielding.

  • Methyl Carbons (CH₃): The chemical shifts of the two methyl groups on the aromatic ring are predicted to be identical and remain constant at approximately 21.2 ppm across the series, as they are distant from the site of N-substitution. The N-methyl carbon in N-methyl-3,5-dimethylbenzamide is predicted at 26.8 ppm, while the N,N-dimethyl carbons are shifted downfield to 39.5 ppm in the tertiary amide, reflecting the change in their electronic environment.

Experimental Protocol for ¹³C NMR Spectroscopy of Benzamides

For researchers wishing to obtain experimental data, the following protocol outlines a standard procedure for acquiring ¹³C NMR spectra of substituted benzamides.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 10-25 mg of the benzamide sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.[4]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Set the experiment to a standard proton-decoupled ¹³C NMR sequence. This will result in a spectrum where each unique carbon atom appears as a singlet.[1]

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).

    • Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.

    • Set the relaxation delay (d1) to 1-2 seconds.

    • The number of scans will depend on the sample concentration and the spectrometer's sensitivity. Typically, 128 to 1024 scans are sufficient for a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption signals.

    • Perform a baseline correction to ensure a flat baseline.

    • Reference the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the signals if desired, although integration in ¹³C NMR is not always quantitative without specific experimental setups.

    • Peak pick the signals to determine their chemical shifts.

The logical workflow for sample analysis is depicted in the following diagram:

experimental_workflow cluster_workflow ¹³C NMR Experimental Workflow A Sample Preparation (Dissolution in CDCl₃ with TMS) B Instrument Setup (Tuning and Shimming) A->B C Data Acquisition (Proton-Decoupled ¹³C Experiment) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Referencing, Peak Picking) D->E

Figure 2: ¹³C NMR Experimental Workflow.

Conclusion and Future Perspectives

This guide provides a foundational understanding of the ¹³C NMR chemical shifts of 3,5-dimethyl substituted benzamides. The presented analysis, based on high-quality predicted data, highlights the discernible trends in chemical shifts arising from N-substitution. These insights are invaluable for the structural verification of newly synthesized compounds within this chemical class.

While predicted data offers a powerful tool for initial analysis, experimental verification remains the gold standard. Researchers are encouraged to use the provided protocol to acquire experimental spectra for their specific 3,5-dimethyl substituted benzamides. A comparison of experimental data with the predictions in this guide can further refine our understanding of substituent effects in these important molecular scaffolds. The continued development of both predictive algorithms and high-field NMR instrumentation will undoubtedly further empower scientists in the rapid and accurate characterization of novel chemical entities.

References

  • Oregon State University. ¹³C NMR Chemical Shift. [Link]

  • Miyamoto, M., & Hada, M. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13. [Link]

  • LibreTexts Chemistry. Interpreting C-13 NMR Spectra. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • The Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]

  • Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(12), 8082-8089. [Link]

  • JoVE. Video: NMR Spectroscopy of Benzene Derivatives. [Link]

Sources

Comparative Analytical Guide: Elemental Analysis & Purity Verification for C₁₁H₁₅NO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Theoretical Framework

Target Audience: Medicinal Chemists, Forensic Analysts, and Quality Control Scientists.

The chemical formula C₁₁H₁₅NO represents a critical scaffold in pharmaceutical and forensic chemistry, corresponding to multiple structural isomers including Phenmetrazine (an appetite suppressant) and Mephedrone (4-methylmethcathinone, a synthetic cathinone).

In drug development and forensic profiling, distinguishing these isomers and verifying bulk purity is paramount. While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula, it often fails to quantify bulk purity or distinguish regioisomers. This guide compares the traditional "Gold Standard"—Automated CHNS Combustion Analysis —against modern alternatives like Quantitative NMR (qNMR) , establishing a robust protocol for definitive characterization.

Theoretical Elemental Composition (Baseline)

Before experimental validation, the theoretical values must be established using IUPAC standard atomic weights (2024 conventions).

Molecular Formula: C₁₁H₁₅NO Molecular Weight: 177.247 g/mol [1][2]

ElementCountAtomic Weight ( g/mol )Total Mass ContributionTheoretical % (w/w)
Carbon (C) 1112.011132.12174.54%
Hydrogen (H) 151.00815.1208.53%
Nitrogen (N) 114.00714.0077.90%
Oxygen (O) 115.99915.9999.03%
Total 177.247 100.00%

Comparative Analysis: The "Product" vs. Alternatives

Here, we treat Automated CHNS Combustion Analysis as the primary "Product" being evaluated against modern spectroscopic alternatives.

Performance Matrix
FeatureAutomated CHNS Analysis (The Product)Quantitative NMR (qNMR) High-Res Mass Spec (HRMS)
Primary Output Bulk purity (% by weight).Molar purity & structural ID.Molecular formula confirmation.
Precision High (<0.2% variance).[3]Moderate-High (depends on S/N).High (<5 ppm mass error).
Isomer Specificity Low (Cannot distinguish isomers).High (Distinguishes regioisomers).Low (Unless MS/MS used).
Sample Requirement 1–3 mg (Destructive).5–20 mg (Non-destructive).<0.1 mg (Destructive).
Solvent Interference Critical (Trapped solvent skews results).Can quantify trapped solvent.Minimal impact.
Cost/Run Low ($).High (

$).[1][2]
Moderate (

).
Verdict Essential for Bulk Purity. The only method that proves the sample is not just "correct structure" but "pure substance" free of inorganic salts/moisture.Essential for Structure. The superior method for distinguishing Phenmetrazine from Mephedrone.Essential for Identity. Confirms the C₁₁H₁₅NO formula but cannot prove >95% purity alone.

Experimental Protocols

Protocol A: Automated CHNS Combustion Analysis (Standard Operating Procedure)

Objective: Determine if the synthesized C₁₁H₁₅NO bulk material meets the


 acceptance criteria.
  • Sample Preparation:

    • Dry the sample under high vacuum (0.1 mbar) at 40°C for 24 hours to remove residual solvents (e.g., EtOAc, DCM). Note: Trapped solvent is the #1 cause of EA failure.

    • Verify homogeneity by grinding the sample into a fine powder.

  • Weighing:

    • Using a microbalance (readability 0.001 mg), weigh 2.000 ± 0.050 mg of the sample into a tin capsule.

    • Fold the capsule hermetically to exclude atmospheric nitrogen.

    • Prepare a standard (e.g., Acetanilide) to calibrate the detector response.

  • Combustion:

    • Inject sample into the combustion reactor (>950°C) with oxygen boost.

    • Reaction:

      
      
      
    • Reduce

      
       to 
      
      
      
      using a copper reduction column at 650°C.
  • Detection:

    • Separate gases via GC column.

    • Detect via Thermal Conductivity Detector (TCD).

  • Acceptance Criteria:

    • Experimental values must fall within

      
        of the theoretical values calculated in Part 1.
      
    • Example Pass: C: 74.30%, H: 8.60%, N: 7.85%.

    • Example Fail: C: 73.50% (Likely trapped solvent or inorganic salt contamination).

Protocol B: qNMR for Isomer Differentiation

Objective: Distinguish between Phenmetrazine and Mephedrone (both C₁₁H₁₅NO).

  • Internal Standard (IS) Selection:

    • Select an IS with non-overlapping signals (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene).

  • Acquisition:

    • Dissolve 10 mg sample + 5 mg IS in

      
      .
      
    • Set relaxation delay (

      
      ) to 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.
  • Analysis:

    • Mephedrone Marker: Look for the singlet methyl ketone signal (

      
       ppm) and the characteristic doublet for the N-methyl group.
      
    • Phenmetrazine Marker: Look for the morpholine ring protons (multiplets in the 3.0–4.0 ppm range) and absence of a ketone carbonyl in

      
       NMR (
      
      
      
      ppm).

Workflow Visualization

The following diagram illustrates the logical decision tree for validating a C₁₁H₁₅NO sample, integrating both Elemental Analysis and Spectroscopic methods.

G Start Unknown Sample (Target: C11H15NO) HRMS Step 1: HRMS Analysis Confirm m/z = 177.1154 Start->HRMS Decision1 Formula Confirmed? HRMS->Decision1 NMR Step 2: 1H NMR / qNMR Check Structure & Isomers Decision1->NMR Yes Fail FAIL: Recrystallize (Remove Solvents/Salts) Decision1->Fail No (Wrong Formula) IsomerCheck Isomer ID (Phenmetrazine vs Mephedrone) NMR->IsomerCheck EA Step 3: CHNS Combustion Determine Bulk Purity IsomerCheck->EA Structure Correct IsomerCheck->Fail Wrong Isomer Result Compare vs Theory (C: 74.54%, H: 8.53%, N: 7.90%) EA->Result Pass PASS: Validated Reference Material (Purity > 99.5%) Result->Pass Within +/- 0.4% Result->Fail Deviation > 0.4% Fail->Start Reprocess

Figure 1: Integrated analytical workflow for the validation of C₁₁H₁₅NO pharmaceutical standards.

References

  • International Union of Pure and Applied Chemistry (IUPAC). (2024).[4][5] Standard Atomic Weights of the Elements. CIAAW. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-3,5-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-3,5-dimethylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.